Product packaging for PIM-447 dihydrochloride(Cat. No.:)

PIM-447 dihydrochloride

カタログ番号: B608556
分子量: 513.4 g/mol
InChIキー: BVRSHQQSBGCMJE-ALGQTRDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PIM447 is a pan-Pim kinase inhibitor (Kis = 6, 18, and 9 pM for Pim-1, Pim-2, and Pim-3, respectively). It is selective for Pim kinases over a panel of 383 non-mutant kinases at 1 µM. PIM447 inhibits cell growth in a panel of 26 acute myeloid leukemia (AML) cell lines (GI50s = 0.01-8.66 µM). In vivo, PIM447 (30 and 100 mg/kg) reduces tumor growth and phosphorylation of the Pim kinase target pS6RP in a KG-1 AML mouse xenograft model. It also reduces the tumor burden and prevents tumor-associated bone loss in a mouse model of bone marrow-disseminated human multiple myeloma.>LGH447 Hydrochloride is Potent and specific pan-PIM inhibitor, inhibiting proliferation of several AML cell lines, showing dual antitumoral and bone antiresorptive effects. LGH447 Hydrochloride is also know as PIM447, PIM447 is a novel pan-PIM kinase inhibitor with Ki values of 6 pM, 18 pM, 9 pM for PIM1, PIM2, PIM3 respectively. It also inhibits GSK3β, PKN1, and PKCτ, but at a significantly lower potency with IC50 between 1 and 5 μM (>105-fold differential relative to the Ki on PIMs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25Cl2F3N4O B608556 PIM-447 dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRSHQQSBGCMJE-ALGQTRDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PIM-447 Dihydrochloride: A Technical Guide to a Pan-PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM-447 dihydrochloride, also known as LGH447, is a potent, orally bioavailable, and selective small-molecule inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical evaluation of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biological activity.

Introduction to PIM Kinases and this compound

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[] These kinases are key regulators of several cellular processes, including cell cycle progression, apoptosis, and protein synthesis.[4][5] Overexpression of PIM kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[6]

This compound is a pan-PIM kinase inhibitor, demonstrating high affinity for all three isoforms.[1][2] Its development represents a significant advancement in the targeted therapy of cancers characterized by PIM kinase dysregulation, particularly multiple myeloma.[7][8]

Mechanism of Action

PIM-447 exerts its anti-neoplastic effects through the competitive inhibition of ATP binding to the catalytic domain of PIM kinases. This blockade of kinase activity disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The primary mechanisms of action include:

  • Induction of Apoptosis: PIM-447 promotes programmed cell death by modulating the function of key apoptosis-regulating proteins. A significant effect is the decreased phosphorylation of the pro-apoptotic protein Bad at serine 112 (Ser112).[7][9] This dephosphorylation allows Bad to bind to and inhibit anti-apoptotic proteins like Bcl-xL, ultimately leading to the activation of the caspase cascade.[7][8] PIM-447 has been shown to promote the cleavage of caspases 3, 7, 8, and 9, as well as PARP cleavage in multiple myeloma cell lines.[2]

  • Cell Cycle Arrest: The compound induces a G1/S phase cell cycle arrest, thereby halting cell proliferation.[2][10] This is achieved through the modulation of cell cycle regulators.

  • Inhibition of the mTORC1 Pathway: PIM-447 negatively regulates the mTORC1 signaling pathway, a central controller of cell growth and protein synthesis.[7][11] It has been shown to reduce the phosphorylation of key mTORC1 downstream effectors, including 4E-BP1 and S6 ribosomal protein (S6RP).[9][12]

  • Downregulation of c-Myc: The oncoprotein c-Myc is a critical transcription factor for cell growth and proliferation, and its stability is partly regulated by PIM kinases. PIM-447 treatment leads to a reduction in both total and phosphorylated c-Myc levels, contributing to its anti-tumor activity.[7][13]

Quantitative Data

Biochemical Activity
TargetAssay TypeValueReference
PIM1Ki6 pM[1][9]
PIM2Ki18 pM[1][9]
PIM3Ki9 pM[1][9]
PIM2IC50<0.003 µM[9]
Cellular Activity
Cell LineAssay TypeIC50 (48h)Reference
MM1SCell Viability (MTT)0.2 - 3.3 µM[2]
MM1RCell Viability (MTT)0.2 - 3.3 µM[2]
RPMI-8226Cell Viability (MTT)0.2 - 3.3 µM[2]
MM144Cell Viability (MTT)0.2 - 3.3 µM[2]
U266Cell Viability (MTT)0.2 - 3.3 µM[2]
NCI-H929Cell Viability (MTT)0.2 - 3.3 µM[2]
OPM-2Cell Viability (MTT)>7 µM[2]
RPMI-LR5Cell Viability (MTT)>7 µM[2]
U266-Dox4Cell Viability (MTT)>7 µM[2]
U266-LR7Cell Viability (MTT)>7 µM[2]
SKNO-1Cell Viability202.28 nM[11]
Kasumi-1Cell Viability1591.54 nM[11]
Kinase Selectivity

PIM-447 exhibits high selectivity for PIM kinases. In a panel of 68 diverse protein kinases, significant inhibition was only observed for PIM2.[9] Off-target activity was noted against GSK3β, PKN1, and PKCτ, but at significantly lower potencies (IC50 between 1 and 5 µM).[1][9]

Off-Target KinaseIC50
GSK3β1 - 5 µM
PKN11 - 5 µM
PKCτ1 - 5 µM
Preclinical Pharmacokinetics
SpeciesClearance (CL)Volume of Distribution (Vss)Oral Bioavailability (F)
Mouse20 mL/min/kg5.3 L/kg84%
Rat28 mL/min/kg6.4 L/kg70%
Dog8 mL/min/kg3.6 L/kg71%

Signaling Pathways and Experimental Workflows

PIM-447 Signaling Pathway

PIM447_Signaling_Pathway cluster_upstream Upstream Activators cluster_pim PIM Kinase cluster_downstream Downstream Effectors cluster_apoptosis Apoptosis Regulation cluster_translation Protein Translation cluster_transcription Transcription Regulation Growth_Factors_Cytokines Growth Factors & Cytokines JAK_STAT JAK/STAT Pathway Growth_Factors_Cytokines->JAK_STAT PIM PIM1/2/3 JAK_STAT->PIM Upregulates Expression pBad p-Bad (Ser112) PIM->pBad Phosphorylation TSC2 TSC2 PIM->TSC2 Inhibition pcMyc p-c-Myc (Ser62) (Stabilized) PIM->pcMyc Phosphorylation PIM447 PIM-447 PIM447->PIM Inhibition Bad Bad Bcl_xL Bcl-xL Bad->Bcl_xL Binding & Inhibition Apoptosis Apoptosis Bad->Apoptosis pBad->Bcl_xL Inhibition of Binding Bcl_xL->Apoptosis mTORC1 mTORC1 p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylation pS6K p-p70S6K mTORC1->pS6K Phosphorylation TSC2->mTORC1 4EBP1 4E-BP1 eIF4E eIF4E 4EBP1->eIF4E Binding & Inhibition p4EBP1->eIF4E Release Translation Protein Synthesis eIF4E->Translation S6K p70S6K pS6RP p-S6RP pS6K->pS6RP Phosphorylation S6RP S6RP pS6RP->Translation cMyc c-Myc Proliferation Cell Proliferation cMyc->Proliferation pcMyc->Proliferation

Caption: PIM-447 signaling pathway.

Experimental Workflow: Kinase Inhibitor Characterization

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (e.g., Kinase-Glo) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Xenograft_Model Xenograft Mouse Model Western_Blot->Xenograft_Model Confirmation of In Vivo Target Engagement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD_Analysis Toxicity_Study Toxicity Studies PK_PD_Analysis->Toxicity_Study

Caption: Experimental workflow for kinase inhibitor characterization.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a general method for determining kinase activity and inhibition.

Materials:

  • Recombinant PIM1, PIM2, or PIM3 enzyme

  • Substrate peptide (e.g., S6 kinase/Rsk-2 peptide 2)

  • ATP

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer (e.g., 10-dose, three-fold serial dilutions starting from 10 µM).

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (5% DMSO).

  • Add 2 µL of the respective PIM kinase enzyme.

  • Add 2 µL of the substrate/ATP mix. The ATP concentration should be at or below the Km for each kinase isoform.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Materials:

  • Multiple myeloma cell lines (e.g., MM1S, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with increasing concentrations of PIM-447 (e.g., 0.05-10 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

Materials:

  • Multiple myeloma cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Bad (Ser112), anti-c-Myc, anti-p-S6RP, anti-total S6RP, anti-PARP, anti-cleaved caspase-3, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Protocol:

  • Treat cells (e.g., KG-1 or MM1S) with PIM-447 (e.g., 0.05, 0.5, and 5 µM) for a specified time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 50 µg of protein lysate by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 10% bis-Tris gel.

  • Transfer the proteins to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Multiple myeloma cell line (e.g., MM1.S-luc)

  • This compound formulated for oral administration (e.g., in 0.5% methylcellulose)

  • Bioluminescence imaging system

Protocol:

  • Inject MM1.S-luc cells intravenously into the tail vein of the mice.

  • Monitor tumor engraftment and growth by bioluminescence imaging.

  • Once the tumor burden is established, randomize the mice into treatment and control groups.

  • Administer PIM-447 (e.g., 100 mg/kg) or vehicle orally, once daily, for a specified duration.

  • Monitor tumor growth regularly using bioluminescence imaging.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., western blotting for target modulation).

Clinical Development

PIM-447 has undergone phase I clinical trials in patients with relapsed and/or refractory multiple myeloma.[13][14] These studies have established a maximum tolerated dose (MTD) and a recommended dose (RD) for further investigation.[2][13] The trials demonstrated that PIM-447 has a manageable safety profile and shows single-agent anti-myeloma activity, providing proof-of-concept for PIM kinase inhibition as a therapeutic strategy in this disease.[2][13] The most common treatment-related adverse events were hematologic, including thrombocytopenia and anemia.[14]

Conclusion

This compound is a highly potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action that involves the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways. Preclinical studies have demonstrated its significant anti-tumor efficacy in models of multiple myeloma, and early clinical trials have shown promising results in patients with relapsed/refractory disease. The detailed information and protocols provided in this guide are intended to facilitate further research and development of PIM-447 and other PIM kinase inhibitors as novel cancer therapeutics.

References

PIM-447 Dihydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM-447 (also known as LGH447) is a potent and selective, orally available pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM1, PIM2, and PIM3).[1] These serine/threonine kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell cycle progression, survival, and proliferation.[2][3] Dysregulation of PIM kinase expression is implicated in the pathogenesis of several hematological malignancies, making them a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of PIM-447 dihydrochloride, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Optimization

The development of PIM-447 stemmed from a strategy to improve the metabolic stability of an earlier aminopiperidyl pan-PIM kinase inhibitor.[2][5] By replacing the aminopiperidine moiety with an aminocyclohexyl group, researchers successfully identified potent pan-PIM inhibitors with enhanced metabolic stability.[2] This effort led to the identification of N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, designated as PIM-447.[2][5]

Mechanism of Action

PIM-447 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of all three PIM isoforms.[6] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis.[4][7] Key molecular events following PIM-447 treatment include:

  • Inhibition of the mTORC1 pathway : PIM-447 has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[4][8]

  • Downregulation of c-Myc and phospho-Bad : Treatment with PIM-447 leads to a decrease in the levels of the oncoprotein c-Myc and the anti-apoptotic protein phospho-Bad (Ser112).[4][7]

  • Induction of Apoptosis : By promoting the cleavage of caspases 3, 7, 8, and 9, as well as PARP, PIM-447 effectively induces programmed cell death in cancer cells.[9]

  • Cell Cycle Disruption : The compound causes an increase in the percentage of cells in the G0/G1 phase and a decrease in the proliferative S and G2/M phases of the cell cycle.[9][10]

The following diagram illustrates the signaling pathway impacted by PIM-447.

PIM447_Mechanism_of_Action Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM mTORC1 mTORC1 Pathway PIM->mTORC1 cMyc c-Myc PIM->cMyc pBad phospho-Bad (Ser112) PIM->pBad inhibits PIM447 PIM-447 PIM447->PIM Cell_Cycle Cell Cycle Progression (G1/S Transition) PIM447->Cell_Cycle Apoptosis Apoptosis PIM447->Apoptosis Protein_Synth Protein Synthesis mTORC1->Protein_Synth cMyc->Cell_Cycle pBad->Apoptosis inhibits Proliferation Cell Proliferation & Survival Protein_Synth->Proliferation Cell_Cycle->Proliferation

PIM-447 Mechanism of Action

Preclinical Data

In Vitro Activity

PIM-447 has demonstrated potent inhibitory activity against all three PIM kinase isoforms and significant cytotoxic effects in various cancer cell lines, particularly those of hematological origin.

Parameter PIM1 PIM2 PIM3 Reference
Ki (pM)6189[10][11]
Cell Line Cancer Type IC50 (µM) Time Point (h) Reference
MM1SMultiple Myeloma0.2 - 3.348[9]
MM1RMultiple Myeloma0.2 - 3.348[9]
RPMI-8226Multiple Myeloma0.2 - 3.348[9]
MM144Multiple Myeloma0.2 - 3.348[9]
U266Multiple Myeloma0.2 - 3.348[9]
NCI-H929Multiple Myeloma0.2 - 3.348[9]
OPM-2Multiple Myeloma>748[9]
RPMI-LR5Multiple Myeloma>748[9]
U266-Dox4Multiple Myeloma>748[9]
U266-LR7Multiple Myeloma>748[9]
KG-1Acute Myeloid LeukemiaNot specifiedNot specified[11]
HuH6Hepatocellular Carcinoma1372[12]
COA67Hepatocellular Carcinoma1072[12]
In Vivo Activity and Pharmacokinetics

Preclinical studies in mouse xenograft models have shown significant tumor growth inhibition.[3][11] PIM-447 exhibits favorable pharmacokinetic properties across multiple species, with high oral bioavailability.

Species Clearance (mL/min/kg) Volume of Distribution (Vss, L/kg) Oral Bioavailability (%) Reference
Mouse205.384[11]
Rat286.470[11]
Dog83.671[11]

The stability of PIM-447 in human plasma is high, with over 90% remaining after a 3-hour incubation, and it exhibits 95% binding to human plasma protein.[11]

Clinical Development

PIM-447 entered clinical trials in 2012 for patients with hematological malignancies.[2] Phase I studies in patients with relapsed and/or refractory multiple myeloma have been completed.

Phase I Study in Multiple Myeloma

A first-in-human, multicenter, open-label, dose-escalation study (CLGH447X2101) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of PIM-447 in patients with relapsed/refractory multiple myeloma.[3][13][14]

  • Dosing : Oral doses were escalated from 70 mg to 700 mg once daily in 28-day cycles.[13]

  • Maximum Tolerated Dose (MTD) : 500 mg once daily.[13]

  • Recommended Dose (RD) : 300 mg once daily.[13]

  • Efficacy :

    • Overall Response Rate (ORR): 8.9%[13]

    • Clinical Benefit Rate: 25.3%[13]

    • Disease Control Rate: 72.2%[13]

    • Median Progression-Free Survival (at RD): 10.9 months[13]

  • Adverse Events : The most common treatment-related grade 3/4 adverse events were hematologic, including thrombocytopenia and leukopenia.[13][15] A dose-limiting toxicity of grade 3 QTc prolongation was observed in one patient at the 300 mg dose in a study of Japanese patients.[15]

Synergistic Combinations and Additional Effects

Preclinical studies have demonstrated strong synergistic effects when PIM-447 is combined with standard-of-care treatments for multiple myeloma.

Combination Cell Line Combination Index (CI) Reference
Bortezomib + DexamethasoneMM1S0.002[4][7]
Lenalidomide + DexamethasoneMM1S0.065[4][7]
Pomalidomide + DexamethasoneMM1S0.077[4][7]

Beyond its direct anti-tumor effects, PIM-447 has also been shown to have bone-protective properties. It inhibits osteoclast formation and resorption while promoting osteoblast activity and mineralization.[4][7]

Experimental Protocols

Western Blotting for Phospho-S6 Ribosomal Protein (pS6RP)

The following diagram outlines a typical workflow for analyzing protein expression by Western blotting.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., KG-1 cells with PIM-447) Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Lysis Quant 3. Protein Quantification (BCA assay) Lysis->Quant SDS_PAGE 4. SDS-PAGE Quant->SDS_PAGE Transfer 5. Protein Transfer (Nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pS6RP, anti-S6RP) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Analysis Detection->Analysis

Western Blotting Experimental Workflow

Protocol:

  • Cell Lysis : KG-1 cells were treated with PIM-447 at concentrations of 0.05, 0.5, and 5 µM for 2 hours. Following treatment, cells were lysed in RIPA buffer.[11]

  • Protein Quantification : The total protein concentration of the lysates was determined using a BCA assay.[11]

  • SDS-PAGE and Transfer : 50 µg of lysate was separated by SDS-PAGE on 10% bis-Tris gels and subsequently transferred to a 0.2 µm nitrocellulose membrane.[11]

  • Antibody Incubation and Detection : Membranes were probed with primary antibodies for pS6RP and total S6RP, followed by incubation with appropriate secondary antibodies. Antibody binding was detected using ECL Advance.[11]

Apoptosis Assay by Annexin-V Staining

Protocol:

  • Cell Treatment : Multiple myeloma cell lines (MM1S, NCI-H929, RPMI-8226, OPM-2, and RPMI-LR5) were treated with increasing doses of PIM-447 (0.1–10 μmol/L) for 24 and 48 hours.[4]

  • Staining : Cells were harvested and stained with Annexin-V.[4]

  • Flow Cytometry : The percentage of apoptotic cells was determined by flow cytometry. The basal percentage of apoptotic cells for each cell line was subtracted from the treated samples to determine the net induction of apoptosis.[4]

Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding and Treatment : MM1S cells were seeded and treated with double or triple combinations of PIM-447, dexamethasone, and either bortezomib (48 hours), lenalidomide (72 hours), or pomalidomide (72 hours).[4]

  • MTT Incubation : MTT reagent was added to the cells.

  • Analysis : Cell viability was analyzed using an MTT assay, and the results were used to calculate combination indices with Calcusyn software.[4]

Conclusion

This compound is a potent, orally bioavailable pan-PIM kinase inhibitor that has demonstrated significant preclinical anti-myeloma activity and a manageable safety profile in early clinical trials.[4][13] Its dual mechanism of inducing tumor cell apoptosis and providing bone-protective effects, coupled with its strong synergy with existing standard-of-care agents, positions it as a promising therapeutic candidate for hematological malignancies, particularly multiple myeloma.[4][7] Further clinical investigation, especially in combination therapies, is warranted to fully elucidate its therapeutic potential.

References

Pan-PIM Kinase Inhibitor LGH447: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGH447, also known as PIM447, is a potent and selective, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are crucial mediators of cell survival, proliferation, and apoptosis, making them attractive targets for oncology drug development.[3][4] LGH447 has demonstrated significant preclinical activity in various hematological malignancies, most notably multiple myeloma (MM), by inducing cell cycle arrest and apoptosis.[1][5] This technical guide provides a comprehensive overview of LGH447, including its mechanism of action, a detailed summary of its preclinical and clinical data, experimental protocols for key assays, and a visual representation of the PIM kinase signaling pathway.

Mechanism of Action

LGH447 is an ATP-competitive inhibitor that targets the catalytic activity of all three PIM kinase isoforms with high potency.[2] By binding to the ATP-binding pocket of PIM kinases, LGH447 prevents the phosphorylation of downstream substrates, thereby disrupting key signaling pathways involved in cell growth and survival.[1]

The inhibition of PIM kinases by LGH447 leads to several downstream cellular effects:

  • Cell Cycle Arrest: LGH447 induces a G1/S phase cell cycle arrest.[1][6] This is achieved through the modulation of cell cycle regulators such as p21Cip1/Waf1 and p27Kip1.[3]

  • Induction of Apoptosis: The compound promotes apoptosis by decreasing the phosphorylation of the pro-apoptotic protein BAD at Ser112 and reducing the levels of the anti-apoptotic protein c-Myc.[1][2]

  • Inhibition of the mTORC1 Pathway: LGH447 has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][7] This is evidenced by the decreased phosphorylation of downstream mTORC1 effectors, such as the ribosomal protein S6 (pS6RP).[2]

Data Presentation

In Vitro Potency and Selectivity

LGH447 exhibits high potency against all three PIM kinase isoforms, with Ki values in the picomolar range. It also demonstrates good selectivity against a panel of other kinases.

TargetKi (pM)[2]
PIM16
PIM218
PIM39
Off-Target KinasesIC50 (µM)[2]
GSK3β1-5
PKN11-5
PKCτ1-5
Other Kinases (panel of 68)>9
In Vitro Anti-proliferative Activity

LGH447 has demonstrated potent anti-proliferative activity against a range of multiple myeloma cell lines.

Cell LineIC50 (µM) at 48h[7]
MM.1S0.2 - 3.3
MM.1R0.2 - 3.3
RPMI-82260.2 - 3.3
MM1440.2 - 3.3
U2660.2 - 3.3
NCI-H9290.2 - 3.3
OPM-2>7
RPMI-LR5>7
U266-Dox4>7
U266-LR7>7
Pharmacokinetics

Pharmacokinetic studies in animal models have shown that LGH447 possesses drug-like properties suitable for clinical development.

SpeciesClearance (mL/min/kg)[2]Volume of Distribution (Vss, L/kg)[2]Oral Bioavailability (%)[2]
Mouse205.384
Rat286.470
Dog83.671

Human plasma protein binding of LGH447 is 95%, and it exhibits high stability in human plasma (>90% remaining after 3 hours).[2]

Clinical Trial Data (Phase 1 - NCT01456689)

A first-in-human, open-label, multicenter Phase 1 dose-escalation study (CLGH447X2101) was conducted in patients with relapsed/refractory multiple myeloma.[5][8][9]

ParameterValue[5][9][10]
Number of Patients 54
Dose Escalation Range 70 mg to 700 mg once daily
Maximum Tolerated Dose (MTD) 500 mg once daily
Most Common Grade 3/4 Adverse Events Thrombocytopenia (31.6%), Anemia (21.1%), Neutropenia (15.8%)
Best Overall Response Very Good Partial Response (VGPR)

Experimental Protocols

Western Blot Analysis for Phospho-S6 Ribosomal Protein (pS6RP)

This protocol describes the detection of pS6RP in cell lysates following treatment with LGH447.

  • Cell Lysis:

    • Treat KG-1 cells with the desired concentrations of LGH447 for 2 hours.[2]

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer).[2]

    • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay.[2]

  • SDS-PAGE and Protein Transfer:

    • Load 50 µg of protein lysate per lane onto a 10% Bis-Tris gel for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

    • Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-S6 Ribosomal Protein (Ser235/236) and total S6 Ribosomal Protein. Specific antibody details and dilutions should be optimized as per the manufacturer's instructions.

    • Wash the membrane three times with wash buffer.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with wash buffer.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[2]

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of LGH447 on the viability of multiple myeloma cells.

  • Cell Seeding:

    • Seed multiple myeloma cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of LGH447 (e.g., 0.05–10 µmol/L) for 24, 48, and 72 hours.[4]

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Xenograft Model of Multiple Myeloma

This protocol provides a general framework for evaluating the in vivo efficacy of LGH447 in a disseminated murine model of human multiple myeloma.[1]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[11][12]

  • Cell Implantation:

    • Inject a human multiple myeloma cell line (e.g., RPMI-8226) intravenously into the mice.

  • Drug Administration:

    • Administer LGH447 orally to the mice at the desired dose and schedule. The formulation of LGH447 for oral gavage should be optimized for solubility and stability.

  • Tumor Burden Monitoring:

    • Monitor tumor growth by measuring relevant biomarkers (e.g., human immunoglobulin levels in mouse serum) or through in vivo imaging techniques if using luciferase-expressing cell lines.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and collect tumors and relevant tissues for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

    • Assess tumor-associated bone loss using appropriate imaging modalities.[1]

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the PIM kinase signaling pathway and a typical experimental workflow for evaluating LGH447.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases Growth Factors->RTKs Cytokines Cytokines Cytokine Receptors Cytokine Receptors Cytokines->Cytokine Receptors JAK JAK RTKs->JAK Cytokine Receptors->JAK STAT STAT JAK->STAT PIM Kinases\n(PIM1, PIM2, PIM3) PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Kinases\n(PIM1, PIM2, PIM3) Transcription BAD p-BAD (inactive) PIM Kinases\n(PIM1, PIM2, PIM3)->BAD Phosphorylation c-Myc c-Myc stabilization PIM Kinases\n(PIM1, PIM2, PIM3)->c-Myc Phosphorylation mTORC1 mTORC1 activation PIM Kinases\n(PIM1, PIM2, PIM3)->mTORC1 Activation Apoptosis\nInhibition Apoptosis Inhibition BAD->Apoptosis\nInhibition Cell Cycle\nProgression Cell Cycle Progression c-Myc->Cell Cycle\nProgression Protein\nSynthesis Protein Synthesis mTORC1->Protein\nSynthesis LGH447 LGH447 LGH447->PIM Kinases\n(PIM1, PIM2, PIM3) Inhibition

Caption: PIM Kinase Signaling Pathway and the inhibitory action of LGH447.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (Potency & Selectivity) Cell_Viability Cell Viability Assays (e.g., MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Western_Blot Western Blotting (pS6RP, c-Myc) Apoptosis_Assay->Western_Blot Xenograft_Model MM Xenograft Model Establishment Western_Blot->Xenograft_Model LGH447_Treatment LGH447 Administration (Oral) Xenograft_Model->LGH447_Treatment Tumor_Monitoring Tumor Burden Monitoring LGH447_Treatment->Tumor_Monitoring Efficacy_Analysis Efficacy & PD Analysis Tumor_Monitoring->Efficacy_Analysis Phase1 Phase 1 Clinical Trial (Safety & MTD) Efficacy_Analysis->Phase1

Caption: A typical preclinical to clinical development workflow for LGH447.

References

The Role of PIM Kinases in Cancer Cell Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of cancer cell survival, proliferation, and therapeutic resistance. Comprising three isoforms—PIM1, PIM2, and PIM3—this family of proto-oncogenes is frequently overexpressed in a wide array of hematological malignancies and solid tumors.[1][2][3][4] Unlike many other kinases, PIM kinases lack a regulatory domain and are primarily controlled at the transcriptional level, often as downstream effectors of oncogenic signaling pathways like JAK/STAT.[5][6][7] Their multifaceted role in phosphorylating a wide range of substrates involved in apoptosis, cell cycle progression, and metabolism makes them attractive targets for novel anticancer therapies. This guide provides an in-depth overview of PIM kinase biology, their signaling networks, their role in tumorigenesis, and the current landscape of therapeutic inhibitors.

The PIM Kinase Family

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[1][8] They are characterized as constitutively active kinases, meaning their function is primarily dictated by their expression levels, which can be rapidly induced by cytokine and growth factor signaling.[2][5]

  • PIM1: The most extensively studied isoform, PIM1 is frequently overexpressed in both hematological cancers (leukemias, lymphomas) and various solid tumors, including prostate, breast, and colon cancer.[1][2][9] Its upregulation is often associated with poor prognosis and resistance to therapy.[1][3]

  • PIM2: Primarily linked to hematological malignancies like leukemia and multiple myeloma.[1][6][10] PIM2 plays a crucial role in promoting cell survival and preventing apoptosis in these contexts.[10][11]

  • PIM3: Overexpression is commonly noted in solid tumors originating from endoderm-derived tissues, such as liver, pancreatic, and colon cancers.[1][9] PIM3 is implicated in cell proliferation, invasion, and resistance to chemotherapy and radiation.[9]

The expression of PIM kinases is largely regulated at the transcriptional level by the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[7][12] This positions PIM kinases as key downstream mediators of signals that promote cell growth and survival.

Core Signaling Pathways and Downstream Effectors

PIM kinases exert their pro-survival effects by phosphorylating a diverse array of cellular substrates. This modulation of downstream targets is central to their role in cancer, impacting apoptosis, cell cycle progression, and cellular metabolism.[1][3][4]

Inhibition of Apoptosis

A primary function of PIM kinases in cancer cells is the suppression of apoptosis.[3][13] They achieve this by phosphorylating key components of the apoptotic machinery.

  • BAD (Bcl-2-associated agonist of cell death): All three PIM isoforms can phosphorylate the pro-apoptotic protein BAD at Ser112.[3][14] This phosphorylation prevents BAD from binding to and inhibiting the anti-apoptotic protein BCL-XL, thereby promoting cell survival.[3]

  • ASK1 (Apoptosis signal-regulating kinase 1): PIM1 can directly phosphorylate and inactivate ASK1, a key component of stress-induced MAPK signaling.[3][15] This action blocks the activation of JNK and p38, ultimately inhibiting caspase-3 activation and protecting cells from stress-induced apoptosis.[12][15]

  • p53 Regulation via Mdm2: PIM kinases can phosphorylate Mdm2, an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation.[15] This contributes to the suppression of p53-mediated apoptosis.

PIM_Apoptosis_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase cluster_downstream Apoptotic Machinery Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM1/2/3 JAK_STAT->PIM Upregulates Expression BAD BAD PIM->BAD Phosphorylates (inactivates) ASK1 ASK1 PIM->ASK1 Phosphorylates (inactivates) BCL_XL BCL-XL BAD->BCL_XL Inhibits Apoptosis Apoptosis BCL_XL->Apoptosis Inhibits ASK1->Apoptosis Promotes

Promotion of Cell Cycle Progression

PIM kinases actively drive the cell cycle forward, contributing to uncontrolled proliferation.[16][17] They target several key cell cycle regulators.

  • p27Kip1 and p21Cip1/Waf1: PIM kinases phosphorylate the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p21Cip1/Waf1.[1][17] For p27, phosphorylation at Thr-157 and Thr-198 leads to its binding by 14-3-3 proteins, causing its export from the nucleus and subsequent proteasomal degradation.[16][17] By removing these inhibitory "brakes," PIM kinases allow for the activation of CDK/cyclin complexes and progression through the G1/S phase transition.[3][17]

  • CDC25 Phosphatases: PIM1 can phosphorylate and activate CDC25A and CDC25C phosphatases.[1][16] These phosphatases are responsible for removing inhibitory phosphates from CDKs, thereby promoting both G1/S and G2/M transitions.[16]

  • Forkhead Transcription Factors (FOXO): PIM kinases phosphorylate and inactivate FOXO1a and FOXO3a, which are transcription factors that promote the expression of p27.[16][17] This represents a dual mechanism—both transcriptional and post-translational—for downregulating p27.[16]

PIM_Cell_Cycle_Pathway cluster_g1_s G1/S Transition Control cluster_g2_m G2/M Transition Control PIM PIM Kinase p27 p27Kip1 PIM->p27 Phosphorylates (leads to degradation) FOXO FOXO1a/3a PIM->FOXO Phosphorylates (inactivates) CDC25A CDC25A/C PIM->CDC25A Phosphorylates (activates) CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE Inhibits FOXO->p27 Promotes Transcription G1_S_Progression G1/S Progression CDK2_CyclinE->G1_S_Progression Promotes G2_M_Progression G2/M Progression CDC25A->G2_M_Progression Promotes

Regulation of Metabolism and Protein Synthesis

PIM kinases play a significant role in reprogramming cellular metabolism to support rapid growth and proliferation, a hallmark of cancer known as the Warburg effect.

  • mTORC1 Pathway: PIM kinases can stimulate the activity of mTORC1, a central regulator of cell growth and protein synthesis.[18] They can phosphorylate PRAS40 and 4EBP1, downstream effectors of mTORC1, promoting cap-dependent translation.[18][19]

  • Glycolysis: PIM2 has been shown to promote glycolysis by phosphorylating and activating Pyruvate Kinase M2 (PKM2).[3][10] This shifts the cell's metabolism towards aerobic glycolysis, providing the necessary building blocks for proliferation.[3]

  • AMPK Regulation: PIM kinases can negatively regulate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[18][20] They do this by phosphorylating LKB1, an upstream activator of AMPK.[20] By inhibiting the LKB1/AMPK pathway, PIM kinases suppress a key metabolic checkpoint that would otherwise halt cell growth under low energy conditions.[20]

Synergy with MYC Oncogene

PIM kinases and the MYC oncogene exhibit strong synergistic activity in driving tumorigenesis.[8][18] This cooperation occurs at multiple levels:

  • PIM kinases can directly phosphorylate MYC, which increases its stability and enhances its transcriptional activity.[14][15][18]

  • PIM1 can phosphorylate histone H3, which facilitates MYC-driven gene expression.[15]

  • Both PIM and MYC drive overlapping transcriptional programs that promote proliferation and survival.[8]

PIM Kinases as Therapeutic Targets

The constitutive activity of PIM kinases and their overexpression in numerous cancers make them highly attractive targets for therapeutic intervention.[2][7][21] Several small-molecule inhibitors have been developed, most of which are ATP-competitive and target the unique hinge region of the PIM kinase ATP-binding pocket.[5][22]

Pan-PIM Kinase Inhibitors in Development

A number of pan-PIM inhibitors, which target all three isoforms, have been evaluated in preclinical and clinical settings.[7][23][24] While early inhibitors like SGI-1776 were discontinued due to toxicity, newer generations of inhibitors have shown more promise.[25][26]

Inhibitor Target(s) Reported IC50 / Activity Status / Key Findings Reference(s)
AZD1208 Pan-PIMPIM1: 5 nM, PIM2: 25 nM, PIM3: 15 nM (Biochemical)Phase I trials in AML and solid tumors. Showed target engagement but limited single-agent clinical response.[26] Suggests potential for combination therapies.[25][26]
LGH447 (PIM447) Pan-PIMPIM1: 6 nM, PIM2: 18 nM, PIM3: 24 nM (Biochemical)Phase I/II trials in multiple myeloma and myelofibrosis. Showed activity in PIM2-dependent models.[7][25]
SGI-1776 Pan-PIM, FLT-3PIM1: 7 nM (Biochemical)First-in-class inhibitor. Clinical trials terminated due to cardiotoxicity (hERG channel inhibition).[1][25][26]
CX-6258 Pan-PIM, FLT-3PIM1: 5 nM (Biochemical)Preclinical testing has shown it can induce apoptosis and has potential in combination therapies for prostate cancer.[26]
INCB053914 Pan-PIMPIM1: 0.7 nM, PIM2: 2.1 nM, PIM3: 0.4 nM (Biochemical)Preclinical studies show efficacy in models of hematologic malignancies, both as a single agent and in combination.[13][26]

Note: IC50 values can vary significantly based on the assay conditions (biochemical vs. cell-based).

Rationale for Combination Therapies

Given the complex and redundant nature of cancer signaling, combination therapies involving PIM inhibitors are a promising strategy.[3][7] Preclinical data supports combining PIM inhibitors with:

  • PI3K/mTOR inhibitors: PIM kinases can mediate resistance to PI3K/mTOR pathway inhibitors by reactivating downstream signaling.[3][26] Dual inhibition shows synergistic effects.[3]

  • JAK/STAT inhibitors: Co-targeting the upstream activator (JAK/STAT) and the downstream effector (PIM) can lead to a more profound and durable response.[7][26]

  • Chemotherapy: PIM kinases are implicated in resistance to cytotoxic agents like docetaxel.[27] PIM inhibition can sensitize cancer cells to the effects of chemotherapy.[13][27]

Key Experimental Protocols

Investigating the role of PIM kinases and the efficacy of their inhibitors requires a suite of molecular and cellular biology techniques.

Western Blotting for PIM Signaling

Objective: To detect the expression of PIM kinases and the phosphorylation status of their downstream substrates (e.g., p-BAD, p-p27) in cancer cells following treatment with a PIM inhibitor.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., K562 leukemia cells, PC3 prostate cancer cells) and grow to 70-80% confluency. Treat cells with varying concentrations of a PIM inhibitor (e.g., AZD1208) or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-PIM1, anti-p-BAD (Ser112), anti-p27, anti-Actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a recombinant PIM kinase isoform.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human PIM1 kinase, a specific peptide substrate (e.g., PIMtide), and a kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo™). Incubate at 30°C for 30-60 minutes.

  • Detection of Activity:

    • Radiometric: Stop the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Add ADP-Glo™ reagent to deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

  • Data Analysis: Plot kinase activity against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT/MTS)

Objective: To assess the effect of PIM kinase inhibition on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PIM inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_incell In-Cell / Cellular KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 CellCulture Cancer Cell Lines (e.g., K562, PC3) IC50->CellCulture Proceed with potent compounds Treatment Treat with PIM Inhibitor CellCulture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Western Western Blot Treatment->Western GI50 Determine GI50 Viability->GI50 TargetMod Confirm Target Modulation (e.g., p-BAD ↓) Western->TargetMod

Conclusion and Future Perspectives

PIM kinases are undeniably central players in the signaling networks that govern cancer cell survival and proliferation.[12][21] Their constitutive activity and broad substrate profile make them compelling, albeit challenging, therapeutic targets. While early single-agent trials have shown modest results, the true potential of PIM inhibition likely lies in rationally designed combination therapies that can overcome intrinsic and acquired resistance.[3][26] Future research must focus on identifying predictive biomarkers to select patient populations most likely to benefit from PIM-targeted therapies and on developing next-generation inhibitors with improved specificity and safety profiles to fully exploit this critical oncogenic pathway.

References

LGH447 inhibitor preclinical studies overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Studies of the Pan-PIM Kinase Inhibitor LGH447

Introduction

LGH447, also known as PIM447, is an orally available and selective pan-PIM kinase inhibitor that has demonstrated potential antineoplastic activity in preclinical studies.[1][2] The PIM (Proviral integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are downstream effectors of numerous cytokine and growth factor signaling pathways.[1] These kinases play a crucial role in cell cycle progression and the inhibition of apoptosis.[1] Overexpression of PIM kinases is associated with various hematologic malignancies, with multiple myeloma (MM) exhibiting the highest levels of PIM2 expression.[3] This document provides a comprehensive overview of the preclinical studies of LGH447, detailing its mechanism of action, in vitro and in vivo activities, and synergistic potential with other anti-cancer agents.

Mechanism of Action

LGH447 functions by binding to and inhibiting the kinase activity of all three PIM isoforms.[1] This inhibition disrupts key cellular processes that are critical for cancer cell survival and proliferation. The primary mechanisms of action include cell cycle disruption and the induction of apoptosis.[4]

Inhibition of PIM kinases by LGH447 leads to a decrease in the phosphorylation of downstream targets, including the pro-apoptotic protein Bad (at Ser112) and the transcription factor c-Myc.[4] This leads to cell cycle arrest, primarily at the G1/S phase transition.[1][2] Furthermore, LGH447 has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[4][5] The combined effect of these actions is the induction of apoptosis, as evidenced by the cleavage of caspases 3, 7, 8, and 9, and PARP.[2]

LGH447_Mechanism_of_Action LGH447 Mechanism of Action cluster_upstream Upstream Signaling cluster_pim PIM Kinase Activity cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome Growth Factors / Cytokines Growth Factors / Cytokines PIM Kinases (1, 2, 3) PIM Kinases (1, 2, 3) Growth Factors / Cytokines->PIM Kinases (1, 2, 3) p-Bad (Ser112)↓ p-Bad (Ser112)↓ PIM Kinases (1, 2, 3)->p-Bad (Ser112)↓ c-Myc↓ c-Myc↓ PIM Kinases (1, 2, 3)->c-Myc↓ mTORC1 Pathway Inhibition mTORC1 Pathway Inhibition PIM Kinases (1, 2, 3)->mTORC1 Pathway Inhibition Apoptosis Induction Apoptosis Induction p-Bad (Ser112)↓->Apoptosis Induction Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) c-Myc↓->Cell Cycle Arrest (G1/S) mTORC1 Pathway Inhibition->Cell Cycle Arrest (G1/S) LGH447 LGH447 LGH447->PIM Kinases (1, 2, 3) Western_Blot_Workflow start Cell Treatment with LGH447 lysis Cell Lysis (RIPA) start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Nitrocellulose Transfer sds->transfer immuno Immunoblotting (pS6RP/S6RP) transfer->immuno detect ECL Detection immuno->detect end Data Analysis detect->end

References

The Pan-PIM Kinase Inhibitor PIM-447 Dihydrochloride: A Technical Guide to its Effects on Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM-447 dihydrochloride is a potent and selective pan-inhibitor of the PIM kinase family of serine/threonine kinases, which are crucial regulators of cell survival and proliferation.[1] Overexpressed in various hematological malignancies and solid tumors, PIM kinases represent a key therapeutic target.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which PIM-447 induces apoptosis. Through the inhibition of PIM kinases, PIM-447 modulates the phosphorylation status of key downstream targets, leading to cell cycle arrest and the activation of the apoptotic cascade. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the involved signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to PIM Kinases and PIM-447

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM-1, PIM-2, and PIM-3.[3][4][5] These kinases are downstream effectors of numerous cytokine and growth factor signaling pathways and play a critical role in cell cycle progression and the inhibition of apoptosis.[6] Their constitutive activity and overexpression in a range of cancers make them attractive targets for therapeutic intervention.[2]

PIM-447 (also known as LGH447) is an orally available, potent pan-PIM kinase inhibitor with high selectivity.[5] It has demonstrated significant antitumor activity in preclinical models of various cancers, particularly multiple myeloma, by inducing cell cycle disruption and apoptosis.[3][7]

Mechanism of Action: Induction of Apoptosis

PIM-447 exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of PIM kinase activity. This leads to the modulation of several downstream signaling pathways that govern cell survival and death.

Inhibition of Bad Phosphorylation

A primary mechanism by which PIM kinases promote cell survival is through the phosphorylation and inactivation of the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Bad.[3][8] PIM kinases phosphorylate Bad at serine 112 (Ser112), which prevents its binding to anti-apoptotic proteins like Bcl-xL, thereby suppressing apoptosis.[3][9]

Treatment with PIM-447 leads to a significant decrease in the phosphorylation of Bad at Ser112.[3] This dephosphorylation allows Bad to heterodimerize with and inhibit the function of anti-apoptotic Bcl-2 family members, thereby promoting the mitochondrial pathway of apoptosis.[3] Studies have shown that while PIM-447 reduces phospho-Bad (Ser112) levels, it does not affect the total Bad protein levels.[3]

Downregulation of c-Myc

The transcription factor c-Myc is a critical driver of cell proliferation and is often dysregulated in cancer. PIM kinases can stabilize and enhance the transcriptional activity of c-Myc.[7] PIM-447 treatment has been shown to reduce the levels of total c-Myc and its phosphorylated, active form (phospho-c-Myc Ser62).[7] The downregulation of c-Myc contributes to cell cycle arrest and sensitizes cancer cells to apoptosis.

Inhibition of the mTORC1 Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. PIM kinases can activate the mTORC1 pathway.[7] PIM-447 has been demonstrated to inhibit the mTORC1 signaling cascade, as evidenced by the reduced phosphorylation of its downstream effectors, such as 4E-BP1 and S6 ribosomal protein (S6RP).[7][10] Inhibition of the mTORC1 pathway contributes to the anti-proliferative and pro-apoptotic effects of PIM-447.

Activation of the Caspase Cascade

The culmination of the aforementioned signaling events is the activation of the caspase cascade, the central executioners of apoptosis. PIM-447 treatment promotes the cleavage and activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7).[3] Activated effector caspases then cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][7]

Quantitative Data Presentation

The following tables summarize the quantitative effects of PIM-447 on various cancer cell lines as reported in the scientific literature.

Table 1: Inhibitory Concentration (IC50) of PIM-447 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48 hoursReference
MM1SMultiple Myeloma0.2 - 3.3[5]
MM1RMultiple Myeloma0.2 - 3.3[5]
RPMI-8226Multiple Myeloma0.2 - 3.3[5]
NCI-H929Multiple Myeloma0.2 - 3.3[5]
OPM-2Multiple Myeloma>7[5]
RPMI-LR5Multiple Myeloma>7[5]
HEL 92.1.7Acute Erythroid Leukemia0.66[10]
ABC-DLBCL LinesDiffuse Large B-cell Lymphoma< 3 (in sensitive lines)[11]

Table 2: Effect of PIM-447 on Apoptosis in Multiple Myeloma Cell Lines

Cell LinePIM-447 Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V+)Reference
MM1S524~30%[3]
NCI-H929524~30%[3]
RPMI-8226524~30%[3]
OPM-2524No significant increase[3]
RPMI-LR5524No significant increase[3]
MM1S106~10%[3]
MM1S1012~20%[3]
MM1S1024~40%[3]

Table 3: Effect of PIM-447 on Cell Cycle Distribution in Multiple Myeloma Cell Lines (48 hours treatment)

Cell LinePIM-447 Concentration (µM)% Increase in G0/G1 Phase% Decrease in S and G2/M PhasesReference
MM1S0.110.2Corresponding decrease[7]
MM1S0.516.66Corresponding decrease[7]
MM1S119.18Corresponding decrease[7]
OPM-20.16.54Corresponding decrease[7]
OPM-20.511.09Corresponding decrease[7]
OPM-219.51Corresponding decrease[7]

Detailed Experimental Protocols

Cell Culture and PIM-447 Treatment
  • Cell Lines: Multiple myeloma cell lines (e.g., MM1S, RPMI-8226, NCI-H929, OPM-2) are commonly used.[3]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • PIM-447 Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Cell Harvesting: After treatment with PIM-447 for the indicated times, both adherent and floating cells are collected.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic pathways.[3][15][16]

  • Cell Lysis: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay or a similar method.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Bad (Ser112), total Bad, cleaved caspases 3, 7, 8, 9, cleaved PARP, c-Myc, phospho-mTOR, phospho-S6RP, and a loading control like α-tubulin or GAPDH).[3]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

PIM447_Apoptosis_Pathway PIM447 This compound PIMk PIM Kinases (PIM-1, PIM-2, PIM-3) PIM447->PIMk Inhibits pBad p-Bad (Ser112) (Inactive) PIMk->pBad Phosphorylates cMyc c-Myc PIMk->cMyc Stabilizes mTORC1 mTORC1 Pathway PIMk->mTORC1 Activates Bad Bad (Active) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) pBad->Bcl2 Inhibits Binding Bad->Bcl2 Binds & Inhibits Mito Mitochondrial Apoptosis Pathway Bcl2->Mito Casp9 Caspase-9 (Cleaved/Active) Mito->Casp9 Casp37 Caspase-3, 7 (Cleaved/Active) Casp9->Casp37 Prolif Cell Proliferation & Protein Synthesis cMyc->Prolif mTORC1->Prolif Casp8 Caspase-8 (Cleaved/Active) Casp8->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1. Signaling pathway of PIM-447-induced apoptosis.

Western_Blot_Workflow start PIM-447 Treated Cells lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analysis Data Analysis detect->analysis

Figure 2. Experimental workflow for Western Blot analysis.

Flow_Cytometry_Workflow start PIM-447 Treated Cells harvest Cell Harvesting start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow quadrant Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic/Necrotic flow->quadrant

Figure 3. Experimental workflow for apoptosis detection by flow cytometry.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in various cancer models, particularly in hematological malignancies. Its mechanism of action is well-defined and involves the inhibition of PIM kinases, leading to the modulation of key apoptotic regulators such as Bad, c-Myc, and the mTORC1 pathway. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of PIM-447 as a targeted cancer therapy. The provided visualizations offer a clear understanding of the complex signaling pathways and experimental procedures involved in the study of this potent pan-PIM kinase inhibitor.

References

Methodological & Application

PIM-447 Dihydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM-447 dihydrochloride (also known as LGH447) is a potent and selective pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are key serine/threonine kinases implicated in cell survival, proliferation, and apoptosis.[1][2][3] This document provides detailed application notes and in vitro assay protocols for the characterization of this compound's biological activity. The included methodologies cover kinase inhibition, cell viability, apoptosis, and cell cycle analysis, along with western blotting for target modulation. These protocols are intended to guide researchers in the effective use of PIM-447 as a chemical probe and potential therapeutic agent.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are oncogenic proteins that are overexpressed in a variety of hematological malignancies and solid tumors.[4][5] Their role in promoting cell growth and survival makes them attractive targets for cancer therapy.[4] this compound has emerged as a highly selective inhibitor of all three PIM kinase isoforms, demonstrating anti-tumor effects in preclinical models.[1][6] Mechanistically, PIM-447 induces cell cycle arrest and apoptosis by modulating downstream signaling pathways, including the mTORC1 pathway, leading to decreased phosphorylation of targets like Bad and reduced levels of c-Myc.[1][4][7] This document outlines standardized in vitro protocols to assess the efficacy and mechanism of action of PIM-447 in relevant cellular contexts.

Data Presentation

Table 1: Kinase Inhibition Profile of PIM-447
Target KinaseKi (pM)IC50Assay Type
PIM16[2][3][7]-Cell-free assay[8]
PIM218[2][3][7]<0.003 µM[7][9]Cell-free assay[8]
PIM39[2][3][7]-Cell-free assay[8]
Table 2: Cellular Activity of PIM-447 in Multiple Myeloma (MM) Cell Lines
Cell LineIC50 (48h, µM)Sensitivity
MM1S0.2 - 3.3[1][10]Sensitive
MM1R0.2 - 3.3[10]Sensitive
RPMI-82260.2 - 3.3[1][10]Sensitive
MM1440.2 - 3.3[10]Sensitive
U2660.2 - 3.3[10]Sensitive
NCI-H9290.2 - 3.3[1][10]Sensitive
OPM-2>7[1][10]Less Sensitive
RPMI-LR5>7[1][10]Less Sensitive
U266-Dox4>7[10]Less Sensitive
U266-LR7>7[10]Less Sensitive

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by PIM-447. PIM kinases phosphorylate and inactivate the pro-apoptotic protein Bad, promoting cell survival. They also activate the mTORC1 pathway, leading to protein synthesis and cell growth. PIM-447 blocks these activities.

PIM447_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors / Cytokines PIM_Kinases PIM1, PIM2, PIM3 Growth_Factors->PIM_Kinases activate pBad p-Bad (inactive) PIM_Kinases->pBad phosphorylates mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 activates Bad Bad (pro-apoptotic) Apoptosis Apoptosis Bad->Apoptosis induces Cell_Survival Cell Survival pBad->Cell_Survival promotes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis PIM447 PIM-447 PIM447->PIM_Kinases

Caption: PIM-447 Signaling Pathway Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of PIM-447 on cancer cell lines.

Workflow:

MTT_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with PIM-447 (0.05-10 µM) for 24, 48, 72h Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate Incubate for 4h Add_MTT->Incubate Add_Solubilizer Add solubilization solution Incubate->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • Myeloma cell lines (e.g., MM1S, RPMI-8226)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells at a density of 2 x 104 cells/well in a 96-well plate and allow them to adhere overnight.

  • Treat cells with increasing concentrations of PIM-447 (e.g., 0.05 µM to 10 µM) for 24, 48, or 72 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., SigmaPlot).[1]

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by PIM-447.

Workflow:

Apoptosis_Workflow Seed_Cells Seed cells and treat with PIM-447 (0.1-10 µM) for 24-48h Harvest_Cells Harvest and wash cells Seed_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Apoptosis Quantify apoptotic cell population Analyze_FCM->Quantify_Apoptosis

Caption: Apoptosis Assay Workflow.

Materials:

  • Myeloma cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of PIM-447 (e.g., 0.1 µM to 10 µM) for 24 and 48 hours.[1]

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. The percentage of apoptotic cells is determined by quantifying the Annexin V-positive population.[1]

Cell Cycle Analysis

This protocol assesses the effect of PIM-447 on cell cycle progression.

Procedure:

  • Treat cells with PIM-447 (e.g., 0.1-1 µM) for 48 hours.[10]

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][4]

Western Blotting

This protocol is for detecting changes in protein expression and phosphorylation levels of PIM-447 targets.

Procedure:

  • Treat cells (e.g., KG-1) with PIM-447 for 2 hours.[7]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Determine protein concentration using a BCA assay.

  • Separate 50 µg of protein lysate by SDS-PAGE and transfer to a nitrocellulose membrane.[7]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Bad (Ser112), c-Myc, phospho-4EBP1, phospho-p70S6K) overnight at 4°C.[1][4]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the in vitro evaluation of this compound. These assays are crucial for understanding its mechanism of action and for identifying sensitive cancer cell types. The provided information will aid researchers in designing and executing experiments to further explore the therapeutic potential of PIM kinase inhibition.

References

PIM-447 Dihydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-447 dihydrochloride (also known as LGH447) is a potent and selective, orally available pan-PIM kinase inhibitor.[1][2] The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell survival, proliferation, and apoptosis.[3][4] Overexpressed in various hematologic malignancies and solid tumors, PIM kinases have emerged as a promising therapeutic target in oncology.[3][5][6] PIM-447 inhibits all three isoforms with high potency, leading to cell cycle arrest, induction of apoptosis, and inhibition of the mTORC1 pathway.[2][3] These dual antimyeloma and bone-protective effects make it a compound of significant interest for cancer research and drug development.[1][3][7]

This document provides detailed application notes and protocols for the use of this compound in a cell culture setting to aid researchers in designing and executing experiments.

Mechanism of Action

PIM-447 binds to and inhibits the kinase activity of PIM1, PIM2, and PIM3.[4] This inhibition disrupts downstream signaling pathways that are critical for cell growth and survival. Key molecular consequences of PIM-447 treatment include:

  • Induction of Apoptosis: PIM-447 promotes apoptosis by decreasing the levels of phosphorylated Bad (Ser112), an anti-apoptotic protein, and by down-regulating the expression of other anti-apoptotic proteins like BCL2, BCLXL, and MCL1.[3][5] It also activates the caspase cascade, leading to the cleavage of caspases 3, 7, 8, 9, and PARP.[1]

  • Cell Cycle Arrest: The compound causes cell cycle disruption, increasing the percentage of cells in the G0/G1 phase and decreasing the population in the proliferative S and G2/M phases.[1][7] This is partly mediated by the downregulation of c-Myc.[3]

  • Inhibition of mTORC1 Pathway: PIM-447 has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][3]

  • Modulation of Protein Synthesis: The compound can also impact protein translation, contributing to its anti-tumor effects.[8]

Data Presentation

Inhibitory Activity

The following table summarizes the inhibitory potency of PIM-447 against the PIM kinase isoforms.

TargetKi (pM)
PIM16[1][2][7]
PIM218[1][2][7]
PIM39[1][2][7]
Cellular Activity: IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of PIM-447 varies across different cancer cell lines. The data below is primarily from studies on multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines.

Cell LineCancer TypeIC50 (µM) at 48 hoursReference
MM1SMultiple Myeloma0.2 - 3.3[1][7]
MM1RMultiple Myeloma0.2 - 3.3[1]
RPMI-8226Multiple Myeloma0.2 - 3.3[1][7]
MM144Multiple Myeloma0.2 - 3.3[1]
U266Multiple Myeloma0.2 - 3.3[1][7]
NCI-H929Multiple Myeloma0.2 - 3.3[1][7]
OPM-2Multiple Myeloma>7[1]
RPMI-LR5Multiple Myeloma>7[1]
U266-Dox4Multiple Myeloma>7[1]
U266-LR7Multiple Myeloma>7[1]
MOLM16Acute Myeloid Leukemia0.01 (GI50 at 3 days)[2]
EOL-1Acute Myeloid Leukemia0.01 (GI50 at 3 days)[2]
HuH6Hepatoblastoma13 (LD50 at 72 hours)[9]
COA67Hepatoblastoma10 (LD50 at 72 hours)[9]

Signaling Pathway and Experimental Workflow Diagrams

PIM447_Signaling_Pathway cluster_pim PIM Kinases cluster_downstream Downstream Effectors cluster_cellular Cellular Outcomes PIM447 PIM-447 PIM1 PIM1 PIM447->PIM1 inhibition PIM2 PIM2 PIM447->PIM2 inhibition PIM3 PIM3 PIM447->PIM3 inhibition pBad p-Bad (Ser112) PIM1->pBad cMyc c-Myc PIM1->cMyc mTORC1 mTORC1 Pathway PIM1->mTORC1 BCL2 BCL2/BCLXL/MCL1 PIM1->BCL2 PIM2->pBad PIM2->cMyc PIM2->mTORC1 PIM2->BCL2 PIM3->pBad PIM3->cMyc PIM3->mTORC1 PIM3->BCL2 Apoptosis Apoptosis pBad->Apoptosis CellCycleArrest G0/G1 Arrest cMyc->CellCycleArrest Proliferation Decreased Proliferation cMyc->Proliferation mTORC1->Proliferation BCL2->Apoptosis

Caption: PIM-447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest.

PIM447_Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute Dilute Stock to Working Concentrations PrepStock->Dilute CultureCells Culture Cells to Desired Confluency Treat Treat Cells (24-72 hours) CultureCells->Treat Dilute->Treat Proliferation Proliferation Assay (e.g., MTT, CellTiter-Glo) Treat->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis WesternBlot Western Blot (p-Bad, c-Myc, etc.) Treat->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle

Caption: General experimental workflow for using PIM-447 in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Aseptically weigh the desired amount of PIM-447 powder.

  • Prepare a stock solution, for example, 10 mM. PIM-447 is soluble in DMSO at concentrations up to 80 mg/mL.[9]

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of PIM-447 in the calculated volume of DMSO. For example, for a compound with a molecular weight of 476.92 g/mol (for the hydrochloride salt), dissolve 4.77 mg in 1 mL of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.[9]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. In solvent, it is stable for at least one year at -80°C.[9]

Cell Culture Treatment with PIM-447

Materials:

  • Cancer cell lines of interest (e.g., MM1S, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • PIM-447 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 96-well, 6-well)

Protocol:

  • Seed cells in the appropriate culture plates at a density that will allow for logarithmic growth during the treatment period.

  • Allow cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

  • Prepare working concentrations of PIM-447 by diluting the stock solution in complete culture medium. A typical concentration range for initial experiments is 0.05 µM to 10 µM.[1][7]

  • Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest PIM-447 treatment group (typically ≤ 0.1%).

  • Remove the old medium from the cells and add the medium containing the desired concentrations of PIM-447 or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][7]

Cell Proliferation Assay (MTT Assay)

Materials:

  • Cells treated with PIM-447 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • After the treatment period (e.g., 48 or 72 hours), add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium.

  • Add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells treated with PIM-447

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the treated cells (including any floating cells for adherent lines) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis. A substantial increase in Annexin V levels is observed in sensitive cell lines at concentrations of 5 µM and 10 µM.[1]

Western Blot Analysis

Materials:

  • Cells treated with PIM-447

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Bad (Ser112), anti-c-Myc, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, lyse the cells in RIPA buffer.[2]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a valuable tool for investigating the role of PIM kinases in cancer biology. Its potent and selective inhibitory activity allows for the effective interrogation of PIM-mediated signaling pathways in cell culture models. The protocols provided here offer a framework for utilizing this compound to study its effects on cell proliferation, apoptosis, and relevant molecular targets. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.

References

Application Notes and Protocols for PIM-447 Dihydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-447, also known as LGH447, is a potent and selective pan-inhibitor of the PIM (Proviral Insertion site for Moloney murine leukemia virus) family of serine/threonine kinases, with high affinity for PIM1, PIM2, and PIM3.[1][2] These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway, and are implicated in the regulation of cell cycle progression, apoptosis, and protein translation.[3][][5] Overexpression of PIM kinases is a hallmark of several hematological malignancies and solid tumors, making them a compelling target for cancer therapy.[5][6] PIM-447 has demonstrated significant anti-tumor activity in preclinical models, including multiple myeloma (MM) and acute myeloid leukemia (AML), both as a single agent and in combination with other therapies.[7][8][9] Notably, it exhibits dual effects by not only targeting tumor cells but also providing bone-protective benefits in myeloma models.[10] This document provides detailed application notes and protocols for the use of PIM-447 dihydrochloride in in vivo mouse models, based on currently available preclinical data.

Data Presentation

The following tables summarize the quantitative data from various preclinical studies involving PIM-447 in mouse models.

Table 1: this compound Dosage and Administration in Mouse Models

Mouse ModelCancer TypeAdministration RouteDosageDosing ScheduleVehicleReference
KG-1 XenograftAcute Myeloid Leukemia (AML)Oral30 or 100 mg/kgNot SpecifiedNot Specified[8]
Disseminated MM (RPMI-8226-luc cells) in NSG miceMultiple MyelomaOral Gavage100 mg/kg5 times a weekNot Specified[1][11]
Molm-13-GFP AML in NSG miceAcute Myeloid Leukemia (AML)Intraperitoneal Injection2 mg/kgDaily for 5 daysNot Specified[7]
Orthotopic TNBC (MDA-MB-436 & BT-549 cells) in NSG miceTriple-Negative Breast CancerOral Gavage30 mg/kgDaily, 6 days a week for 3 weeksNot Specified[9]
MM.1S Subcutaneous Plasmacytomas in CB17-SCID miceMultiple MyelomaNot SpecifiedNot SpecifiedNot SpecifiedVehicle[11]

Table 2: Pharmacokinetic Parameters of PIM-447 in Mice

ParameterValueUnit
Clearance (CL)20mL/min/kg
Volume of Distribution (Vss)5.3L/kg
Oral Bioavailability84%

Source:[8]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by PIM-447. PIM kinases are downstream of the JAK/STAT pathway and, when active, contribute to cell survival and proliferation by phosphorylating various substrates. PIM-447, as a pan-PIM inhibitor, blocks these downstream effects.

PIM447_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM_Kinase Transcription mTORC1 mTORC1 Pathway PIM_Kinase->mTORC1 cMyc c-Myc PIM_Kinase->cMyc pBad p-BAD (Ser112)↓ PIM_Kinase->pBad PIM447 PIM-447 PIM447->PIM_Kinase Inhibition CellCycle Cell Cycle Arrest mTORC1->CellCycle Proliferation Cell Proliferation↓ mTORC1->Proliferation cMyc->Proliferation Apoptosis Apoptosis↑ pBad->Apoptosis

Caption: PIM-447 inhibits the PIM kinase signaling pathway.

Experimental Protocols

Protocol 1: Preparation and Administration of PIM-447 for Oral Gavage in Mice

1. Materials:

  • This compound powder
  • Dimethyl sulfoxide (DMSO)
  • Polyethylene glycol 300 (PEG300)
  • Tween-80
  • Saline (0.9% NaCl)
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Sonicator (optional)
  • Animal feeding needles (gavage needles)
  • Syringes (1 mL)

2. Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [2]

  • In a sterile tube, combine the solvents in the following order:
  • 100 µL DMSO
  • 400 µL PEG300
  • 50 µL Tween-80
  • 450 µL Saline
  • Vortex thoroughly until a clear, homogeneous solution is formed. Prepare this vehicle fresh daily.

3. PIM-447 Formulation:

  • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice. For a 20g mouse at 100 mg/kg, the dose is 2 mg per mouse.
  • Assume a dosing volume of 100 µL (0.1 mL) per 20g mouse. The required concentration would be 2 mg / 0.1 mL = 20 mg/mL.
  • Weigh the calculated amount of PIM-447 powder and place it in a sterile microcentrifuge tube.
  • First, dissolve the PIM-447 powder in the DMSO component of the vehicle. Vortex or sonicate briefly to aid dissolution.
  • Sequentially add the remaining vehicle components (PEG300, Tween-80, and Saline) while vortexing between each addition to ensure the compound stays in solution.
  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be applied.[2] It is recommended to prepare the final dosing solution fresh each day.[2]

4. Administration:

  • Accurately weigh each mouse to determine the precise volume of the PIM-447 solution to be administered.
  • Gently restrain the mouse and administer the solution orally using a proper-sized gavage needle attached to a 1 mL syringe.
  • Monitor the mice for any signs of distress during and after administration.
  • Administer according to the predetermined schedule (e.g., daily, 5 times a week).

Protocol 2: In Vivo Efficacy Study in a Disseminated Multiple Myeloma Xenograft Model

This protocol is based on the methodology used in studies with RPMI-8226-luc cells in NSG mice.[1][11]

1. Cell Culture and Implantation:

  • Culture RPMI-8226 cells expressing luciferase (RPMI-8226-luc) under standard conditions.
  • On day 0, inject 6-week-old female NOD-SCID-IL-2Rγ−/− (NSG) mice intravenously with RPMI-8226-luc cells.[11]

2. Tumor Burden Monitoring:

  • Monitor tumor progression weekly using bioluminescence imaging (BLI).

3. Treatment:

  • When the tumor burden is established (e.g., after 4 weeks), randomize the mice into treatment and control groups.
  • Prepare and administer PIM-447 (e.g., 100 mg/kg) via oral gavage as described in Protocol 1, typically 5 times a week.[11]
  • The control group should receive the vehicle solution following the same schedule.

4. Efficacy Assessment:

  • Continue to monitor tumor burden weekly using BLI.
  • Monitor animal body weight and overall health status. A weight loss of more than 10% may indicate toxicity.[11]
  • At the end of the study, collect blood for analysis of myeloma-secreted immunoglobulins (e.g., human Igλ).
  • Harvest relevant tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, histology).

Experimental Workflow and Logic

The following diagram outlines the typical workflow for an in vivo efficacy study of PIM-447.

Experimental_Workflow Model_Selection Select Mouse Model (e.g., NSG mice) Cell_Implantation Implant Tumor Cells (e.g., RPMI-8226-luc) Model_Selection->Cell_Implantation Tumor_Establishment Allow Tumor Establishment (Monitor with BLI) Cell_Implantation->Tumor_Establishment Randomization Randomize Mice into Groups (Vehicle vs. PIM-447) Tumor_Establishment->Randomization Treatment_Phase Administer Treatment (e.g., 100 mg/kg, p.o., 5x/week) Randomization->Treatment_Phase Monitoring Monitor Efficacy (BLI, Body Weight, Survival) Treatment_Phase->Monitoring Endpoint Endpoint Analysis (Tissue collection, Biomarkers) Monitoring->Endpoint

Caption: Workflow for an in vivo PIM-447 efficacy study.

Disclaimer: These protocols are intended as a guide and are based on published research. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for PIM-447 Dihydrochloride in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-447 dihydrochloride (also known as LGH447) is a potent and selective pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are serine/threonine kinases implicated in oncogenesis, cell survival, and drug resistance.[1][2] PIM kinases are frequently overexpressed in various hematological malignancies and solid tumors, making them an attractive therapeutic target.[3] PIM-447 induces apoptosis and cell cycle arrest in cancer cells, demonstrating significant anti-tumor activity both as a single agent and in combination with standard-of-care therapies.[1][4] These application notes provide a comprehensive overview of the mechanism of action of PIM-447, detailed protocols for its use in cancer cell lines, and a summary of its efficacy.

Mechanism of Action

PIM-447 exerts its pro-apoptotic effects through the inhibition of PIM kinases, leading to the modulation of several downstream signaling pathways crucial for cancer cell survival and proliferation. The primary mechanisms include:

  • Inhibition of mTORC1 Pathway: PIM-447 suppresses the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[1][5]

  • Downregulation of c-Myc: The inhibitor leads to a decrease in the levels of the oncoprotein c-Myc, a key driver of cell proliferation and metabolism.[1][5]

  • Modulation of Apoptotic Regulators: PIM-447 decreases the phosphorylation of the pro-apoptotic protein Bad at Ser112, thereby promoting apoptosis.[1][5] It also promotes the cleavage of initiator caspases 8 and 9, and effector caspases 3 and 7, along with PARP cleavage.[6][7]

These actions collectively lead to cell cycle disruption, primarily at the G0/G1 phase, and the induction of programmed cell death.[7][8]

PIM-447 Signaling Pathway in Apoptosis Induction

PIM447_Apoptosis_Pathway cluster_cell Cancer Cell PIM447 This compound PIM PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM Inhibits mTORC1 mTORC1 Pathway PIM->mTORC1 Activates cMyc c-Myc PIM->cMyc Stabilizes pBad p-Bad (Ser112) PIM->pBad Phosphorylates Caspases Caspase Cleavage PIM->Caspases Inhibits Cleavage Apoptosis Apoptosis mTORC1->Apoptosis Inhibits cMyc->Apoptosis Inhibits Bad Bad pBad->Bad Dephosphorylation pBad->Apoptosis Inhibits Bad->Apoptosis Promotes Caspases->Apoptosis Executes

Caption: PIM-447 induced apoptosis signaling pathway.

Quantitative Data Summary

In Vitro Inhibitory Activity of PIM-447
TargetKi (pM)
PIM16
PIM218
PIM39
Data from Selleck Chemicals and MedchemExpress.[6][9]
Antiproliferative Activity of PIM-447 in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) at 48h
MM1SMultiple Myeloma0.2 - 3.3
MM1RMultiple Myeloma0.2 - 3.3
RPMI-8226Multiple Myeloma0.2 - 3.3
MM144Multiple Myeloma0.2 - 3.3
U266Multiple Myeloma0.2 - 3.3
NCI-H929Multiple Myeloma0.2 - 3.3
OPM-2Multiple Myeloma>7
RPMI-LR5Multiple Myeloma>7
U266-Dox4Multiple Myeloma>7
U266-LR7Multiple Myeloma>7
MOLM16Acute Myeloid LeukemiaGI50 = 0.01
KG1Acute Myeloid LeukemiaGI50 = 0.01
EOL-1Acute Myeloid LeukemiaGI50 = 0.01
Data compiled from various sources.[6][7][9]

Experimental Protocols

Experimental Workflow for Assessing PIM-447 Efficacy

PIM447_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., MM1S, KG-1) B 2. PIM-447 Treatment (Varying concentrations and time points) A->B C 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D 4. Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) B->D E 5. Protein Expression Analysis (Western Blot for apoptosis markers) B->E F 6. Data Analysis (IC50 determination, statistical analysis) C->F D->F E->F

Caption: General workflow for in vitro evaluation of PIM-447.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PIM-447 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of PIM-447 in complete medium.

  • Treat the cells with increasing concentrations of PIM-447 (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying PIM-447-induced apoptosis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat cells with PIM-447 at various concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for 24 or 48 hours.[1]

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of apoptotic cells (Annexin V positive).[1]

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following PIM-447 treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Bad (Ser112), anti-Bad, anti-c-Myc, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with PIM-447 as described in the apoptosis analysis protocol.

  • After treatment, harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Normalize the expression of target proteins to a loading control (e.g., β-actin).[10]

Concluding Remarks

This compound is a valuable research tool for investigating the role of PIM kinases in cancer biology and for preclinical evaluation of a potential therapeutic agent. The protocols provided herein offer a starting point for researchers to explore the pro-apoptotic effects of PIM-447 in various cancer cell lines. It is recommended to optimize the experimental conditions, such as cell density, drug concentration, and incubation time, for each specific cell line and assay. The potent synergy of PIM-447 with other anticancer agents also warrants further investigation in combination studies.[1][5]

References

Application Notes and Protocols: Synergistic Activity of PIM-447 Dihydrochloride and Bortezomib in Multiple Myeleloma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent advances in treatment, MM remains largely incurable, and drug resistance is a major clinical challenge. This necessitates the development of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance.

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, including multiple myeloma. They play a crucial role in cell survival, proliferation, and drug resistance. PIM-447 dihydrochloride is a potent pan-PIM kinase inhibitor that has shown preclinical activity against MM cells. Bortezomib is a proteasome inhibitor that is a cornerstone of MM treatment. It induces apoptosis in cancer cells by disrupting protein homeostasis.

Preclinical studies have demonstrated a strong synergistic anti-myeloma effect when this compound is combined with bortezomib, particularly in the presence of dexamethasone.[1] This combination leads to enhanced apoptosis and cell cycle arrest in MM cells.[1] These application notes provide an overview of the data supporting this synergy and detailed protocols for researchers to investigate this combination in their own laboratories.

Data Presentation

The synergistic effect of PIM-447 and bortezomib has been quantified using the Combination Index (CI), calculated using CalcuSyn software. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineDrug CombinationCombination Index (CI)InterpretationReference
MM.1SPIM-447 + Bortezomib + Dexamethasone0.002Very Strong Synergy[1]

Signaling Pathways and Mechanism of Action

The synergy between PIM-447 and bortezomib is believed to be mediated through the targeting of multiple pro-survival pathways in multiple myeloma cells. PIM-447 inhibits the activity of PIM kinases, leading to a decrease in the phosphorylation of the pro-apoptotic protein Bad at serine 112 (p-Bad Ser112) and a reduction in the levels of the oncoprotein c-Myc.[1] This, in turn, inhibits the mTORC1 pathway, a key regulator of cell growth and proliferation.[1] Bortezomib, by inhibiting the proteasome, leads to an accumulation of misfolded proteins and the induction of the unfolded protein response (UPR), which can trigger apoptosis. The combination of these two agents results in a more potent induction of apoptosis and cell cycle arrest than either agent alone.

Synergy_Pathway cluster_PIM447 PIM-447 cluster_Bortezomib Bortezomib cluster_Downstream Cellular Effects PIM447 PIM-447 PIM_Kinase PIM Kinase PIM447->PIM_Kinase inhibits pBad p-Bad (Ser112)↓ PIM_Kinase->pBad cMyc c-Myc↓ PIM_Kinase->cMyc Apoptosis Apoptosis↑ pBad->Apoptosis mTORC1 mTORC1 Pathway↓ cMyc->mTORC1 Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits UPR Unfolded Protein Response (UPR)↑ Proteasome->UPR UPR->Apoptosis CellCycleArrest Cell Cycle Arrest↑ mTORC1->CellCycleArrest

Caption: Signaling pathway of PIM-447 and Bortezomib synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of PIM-447 and bortezomib on the viability of multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Bortezomib

  • Dexamethasone

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed MM cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Prepare serial dilutions of PIM-447, bortezomib, and dexamethasone alone and in combination at the desired concentrations.

  • Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Workflow A Seed MM cells in 96-well plate B Incubate for 24h A->B C Add drug combinations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan with DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis in MM cells treated with PIM-447 and bortezomib using flow cytometry.

Materials:

  • MM cell lines

  • This compound

  • Bortezomib

  • Dexamethasone

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MM cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Treat the cells with PIM-447, bortezomib, and dexamethasone alone or in combination for 24-48 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for the detection of changes in protein expression levels of p-Bad (Ser112) and c-Myc.

Materials:

  • MM cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Bad (Ser112), Rabbit anti-c-Myc

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated MM cells and determine the protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Synergy Analysis using CalcuSyn

Procedure:

  • Enter the dose-response data from the MTT assay for each drug alone and for the combination into the CalcuSyn software.

  • The software will generate dose-effect curves for each drug and the combination.

  • The software calculates the Combination Index (CI) based on the Chou-Talalay method.

  • A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

CalcuSyn_Logic Input Dose-response data (MTT assay) CalcuSyn CalcuSyn Software Input->CalcuSyn Output Combination Index (CI) CalcuSyn->Output Interpretation Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) Output->Interpretation

Caption: Logical flow for synergy analysis using CalcuSyn.

In Vivo Murine Model of Disseminated Multiple Myeloma

This protocol provides a general framework for an in vivo study. Specific parameters may need to be optimized.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • MM.1S-Luc cells (expressing luciferase)

  • This compound

  • Bortezomib

  • Dexamethasone

  • Vehicle control

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Inject 1 x 10^6 MM.1S-Luc cells intravenously into the tail vein of the mice.

  • Monitor tumor engraftment and growth by bioluminescence imaging weekly.

  • Once the tumor burden is established, randomize the mice into treatment groups (e.g., vehicle, PIM-447, bortezomib, PIM-447 + bortezomib).

  • Administer the drugs at the predetermined doses and schedule.

  • Monitor tumor burden by bioluminescence imaging throughout the study.

  • Monitor the health and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, Western blot).

Conclusion

The combination of the pan-PIM kinase inhibitor this compound and the proteasome inhibitor bortezomib demonstrates strong synergistic anti-myeloma activity in preclinical models. This synergy is mediated by the dual targeting of key survival pathways in multiple myeloma cells. The protocols provided in these application notes offer a framework for researchers to further investigate this promising therapeutic combination.

References

Application Notes and Protocols: PIM-447 Dihydrochloride and Venetoclax Combination Therapy in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is the most prevalent form of acute leukemia in adults and is characterized by the rapid proliferation of abnormal myeloid cells in the bone marrow and blood.[1][2] Despite advancements in treatment, relapse remains a significant challenge.[1][2] Novel targeted therapies are crucial to improving patient outcomes.

PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in hematologic malignancies, including AML.[1][2][3] They play a key role in cell survival, proliferation, and the inhibition of apoptosis by activating anti-apoptotic pathways involving proteins like BCL2.[1][2] High PIM1 expression in AML patients has been associated with a poor prognosis.[4] PIM-447 (LGH447) is a potent, selective pan-PIM kinase inhibitor that has shown preclinical efficacy in AML.[3][4][5]

Venetoclax is a BCL-2 inhibitor that has become a standard of care for many AML patients, particularly those who are older or unfit for intensive chemotherapy.[6][7][8] However, both primary and acquired resistance to venetoclax can occur, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL.[6][9][10]

The combination of PIM-447 dihydrochloride and venetoclax represents a promising therapeutic strategy in AML. By targeting both PIM kinases and BCL-2, this combination therapy aims to achieve a synergistic anti-leukemic effect and overcome resistance mechanisms. Preclinical studies have demonstrated that PIM-447 can enhance venetoclax-induced cell death and diminish the levels of key anti-apoptotic proteins.[1][2]

Data Presentation

In Vitro Efficacy of PIM-447 and Venetoclax Combination
Cell Line/Sample TypeTreatmentKey FindingsReference
Molm-13 (FLT3-ITD) & OCI-AML3 (NPM1-mutated)PIM-447 + Venetoclax~90% increase in cell death compared to single agents.[1][2]
Molm-13PIM-447 + Venetoclax90% decrease in proliferation/growth.[1][2]
Primary AML Patient BlastsPIM-447 + Venetoclax60% decrease in proliferation/growth.[1][2]
Molm-13 & OCI-AML3PIM-447 + Venetoclax60% decrease in anti-apoptotic proteins BCL2, BCLXL, and MCL1.[1][2]
Single-Agent Activity of PIM-447 in AML
Cell Line/Sample TypeTreatmentKey FindingsReference
Human AML Cell LinesPIM-44791% decrease in cell viability (increased apoptosis).[1][2]
Primary AML Patient BMNCsPIM-44757% decrease in cell viability (increased apoptosis).[1][2]
Molm-13 (in co-culture with niche cells)PIM-44770% decrease in proliferation/growth.[1][2]
Primary AML Patient Blasts (in co-culture)PIM-44717% decrease in proliferation/growth.[1][2]
HEL 92.1.7PIM-447IC50 of 0.66 µM.[4]
In Vivo Efficacy of PIM-447 in AML Xenograft Model
Animal ModelTreatmentKey FindingsReference
Leukemic NSG mice with Molm-13-GFP cellsPIM-447 (2mg/kg, daily IP for 5 days)60% decrease in AML cells in bone marrow, peripheral blood, and spleen.[1][2]
Nude mice with HEL 92.1.7 tumorsPIM-447 (0.5 or 5 mg/kg, oral)Suppressed tumor growth and extended survival time.[4]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of PIM-447 and Venetoclax Combination Therapy

G PIM-447 & Venetoclax Combination Signaling Pathway in AML cluster_0 Upstream Signaling cluster_1 PIM Kinase Pathway cluster_2 Apoptosis Regulation FLT3-ITD FLT3-ITD PIM Kinases PIM Kinases FLT3-ITD->PIM Kinases Upregulates JAK/STAT JAK/STAT JAK/STAT->PIM Kinases Activates mTOR mTOR PIM Kinases->mTOR Activates BCL2 BCL2 PIM Kinases->BCL2 Upregulates BCLXL BCLXL PIM Kinases->BCLXL Upregulates MCL1 MCL1 PIM Kinases->MCL1 Upregulates PIM447 PIM447 PIM447->PIM Kinases Inhibits p70-S6K p70-S6K mTOR->p70-S6K 4E-BP1 4E-BP1 mTOR->4E-BP1 Protein Synthesis Protein Synthesis p70-S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits BCLXL->Apoptosis Inhibits MCL1->Apoptosis Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: PIM-447 inhibits PIM kinases, reducing downstream mTOR signaling and levels of anti-apoptotic proteins. Venetoclax directly inhibits BCL2, leading to synergistic induction of apoptosis.

General Experimental Workflow for In Vitro Combination Studies

G Experimental Workflow for PIM-447 & Venetoclax In Vitro Studies cluster_assays Functional Assays Start Start AML Cell Culture Culture AML Cell Lines (e.g., Molm-13, OCI-AML3) and Primary Patient Samples Start->AML Cell Culture Drug Treatment Treat cells with: 1. Vehicle Control 2. PIM-447 alone 3. Venetoclax alone 4. PIM-447 + Venetoclax AML Cell Culture->Drug Treatment Incubation Incubate for defined time points (e.g., 24, 48, 72 hours) Drug Treatment->Incubation Viability Assay Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Incubation->Viability Assay Apoptosis Assay Apoptosis Analysis (e.g., Annexin V/PI Staining) Incubation->Apoptosis Assay Protein Analysis Western Blot for BCL2, MCL1, p-mTOR, etc. Incubation->Protein Analysis End End Viability Assay->End Apoptosis Assay->End Protein Analysis->End

Caption: General workflow for in vitro testing of PIM-447 and venetoclax combination in AML cells.

Experimental Protocols

Cell Culture
  • Cell Lines: Human AML cell lines such as Molm-13 (FLT3-ITD mutated) and OCI-AML3 (NPM1-mutated) are commonly used.[1][2]

  • Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Primary Samples: Bone marrow mononuclear cells (BMNCs) from AML patients can be isolated by Ficoll-Paque density gradient centrifugation.[1][2]

Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of PIM-447 and venetoclax on the viability and proliferation of AML cells.

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Treat the cells with increasing concentrations of PIM-447, venetoclax, or the combination of both. Include a vehicle-only control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The combination index (CI) can be calculated using software like CalcuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic cells following treatment.

  • Procedure:

    • Seed 1 x 10^6 cells in a 6-well plate and treat with PIM-447, venetoclax, or the combination for 24-48 hours.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.[5]

Western Blot Analysis
  • Objective: To measure the expression levels of key proteins in the PIM kinase and apoptosis pathways.

  • Procedure:

    • Treat cells with the drug combination as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BCL2, BCLXL, MCL1, total and phosphorylated mTOR, p70-S6K, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][2][4]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Animal Model: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are typically used.[1][2]

  • Procedure:

    • Inject NSG mice intravenously or subcutaneously with a human AML cell line (e.g., Molm-13-GFP).[1][2]

    • Monitor the engraftment of leukemia cells by peripheral blood sampling or bioluminescence imaging.

    • Once the disease is established, randomize the mice into treatment groups: vehicle control, PIM-447 alone, venetoclax alone, and the combination.

    • Administer PIM-447 (e.g., 2 mg/kg daily by intraperitoneal injection) and venetoclax (dose and schedule as per established protocols).[1][2]

    • Monitor tumor burden, body weight, and overall survival.

    • At the end of the study, harvest tissues such as bone marrow, spleen, and peripheral blood to quantify the percentage of leukemic cells by flow cytometry.[1][2]

This document provides a comprehensive overview and protocols for investigating the combination of this compound and venetoclax in AML research. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the evaluation of this promising therapeutic strategy.

References

Troubleshooting & Optimization

PIM-447 dihydrochloride solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIM-447 dihydrochloride. The information is designed to address common challenges, particularly those related to solubility in DMSO.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound in DMSO. What could be the cause?

A1: Difficulty in dissolving this compound in DMSO is a common issue that can often be resolved by addressing the quality of the solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of this compound[1][2].

To troubleshoot, we recommend the following:

  • Use fresh, high-purity, anhydrous DMSO. Always use a newly opened bottle or an aliquot from a properly stored stock.

  • Proper storage of DMSO. Store DMSO in a tightly sealed container, in a dry environment, to minimize moisture absorption.

  • Consider sonication. Gentle sonication can help to break up any clumps of the compound and facilitate dissolution[3].

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO can vary slightly between batches and suppliers. It is crucial to consult the Certificate of Analysis (CoA) provided with your specific lot. However, the table below summarizes the generally reported solubility data.

Q3: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?

A3: Cloudiness or precipitation upon storage, especially after freeze-thaw cycles, can indicate that the compound is coming out of solution. To address this:

  • Warm the solution. Gently warm the vial in a water bath (e.g., 37°C) for a short period.

  • Vortex or sonicate. After warming, vortex the solution thoroughly or sonicate it briefly to help redissolve the precipitate.

  • Prepare fresh solutions. For best results, it is recommended to prepare fresh stock solutions for each experiment to avoid issues related to stability and repeated freeze-thaw cycles[4]. Stock solutions stored in solvent are typically stable for 1 year at -80°C or 1 month at -20°C[1].

Q4: Can I use water to dissolve this compound?

A4: No, this compound is reported to be insoluble in water[1][5]. For in vitro experiments, DMSO is the recommended solvent. For in vivo studies, specific formulations involving co-solvents are typically required.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported Solubility (mg/mL)Reported Molar Concentration (mM)Notes
DMSO80 - 95[1][3][5]181.63 - 199.19[1][3]Solubility is highly dependent on the anhydrous nature of the DMSO. Use of fresh, high-purity DMSO is critical.[1][2]
Ethanol88 - 95[1][5]184.51[5]
WaterInsoluble[1][5]Insoluble[1][5]This compound is soluble in water at 50 mg/mL with the need for ultrasonic treatment.[2]

Note: The molecular weight of this compound is 513.38 g/mol [2][6][7]. The molecular weight of PIM-447 (free base) is 440.46 g/mol [3][8][9]. Solubility values can vary slightly between different product lots.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Dissolution: Add the desired volume of DMSO to the vial of this compound to achieve the target concentration (e.g., 10 mM).

  • Aid Dissolution (if necessary): If the compound does not dissolve readily, gently vortex the solution. If needed, place the vial in an ultrasonic water bath for short intervals until the solution is clear.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[1].

Mandatory Visualizations

PIM-447 Signaling Pathway

PIM447_Signaling_Pathway PIM447 PIM-447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 Bad p-Bad (Ser112)↓ PIM_Kinases->Bad cMyc c-Myc Levels↓ PIM_Kinases->cMyc CellCycle Cell Cycle Disruption mTORC1->CellCycle Apoptosis Apoptosis↑ Bad->Apoptosis cMyc->CellCycle

Caption: PIM-447 inhibits PIM kinases, leading to downstream effects on the mTORC1 pathway, reduced phosphorylation of Bad, and decreased c-Myc levels, ultimately resulting in apoptosis and cell cycle disruption.[10][11][12]

Troubleshooting Workflow for this compound Solubility

Troubleshooting_Workflow Start Start: this compound Solubility Issue in DMSO Check_DMSO Is the DMSO fresh, anhydrous, and high-purity? Start->Check_DMSO Use_New_DMSO Action: Use a new, unopened bottle of anhydrous DMSO. Check_DMSO->Use_New_DMSO No Warm_Vortex Have you tried gentle warming and vortexing? Check_DMSO->Warm_Vortex Yes Use_New_DMSO->Warm_Vortex Apply_Heat_Vortex Action: Warm solution briefly (e.g., 37°C) and vortex. Warm_Vortex->Apply_Heat_Vortex No Sonicate Have you tried sonication? Warm_Vortex->Sonicate Yes Apply_Heat_Vortex->Sonicate Apply_Sonication Action: Sonicate in a water bath for short intervals. Sonicate->Apply_Sonication No Success Result: Clear Solution Sonicate->Success Yes Apply_Sonication->Success Contact_Support Issue Persists: Contact Technical Support Apply_Sonication->Contact_Support Still not dissolved

Caption: A step-by-step workflow to troubleshoot solubility issues of this compound in DMSO.

References

PIM-447 dihydrochloride not inducing apoptosis troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PIM-447 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on troubleshooting apoptosis induction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2][3][4][5][6] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis resistance.[4][7] By inhibiting PIM kinases, PIM-447 disrupts downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis.[2][8][9] Key downstream effects include the downregulation of c-Myc and phospho-Bad (Ser112), and inhibition of the mTORC1 pathway.[2][8][9]

Q2: In which cell lines is this compound effective at inducing apoptosis?

A2: PIM-447 has shown efficacy in various cancer cell lines, particularly those of hematological origin like multiple myeloma (MM) and activated B-cell subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[8][10] Sensitive MM cell lines include MM1S, MM1R, RPMI-8226, MM144, U266, and NCI-H929.[1] However, some cell lines, such as OPM-2 and RPMI-LR5, have demonstrated lower sensitivity.[1]

Q3: What is the recommended concentration range and incubation time for inducing apoptosis?

A3: The effective concentration and incubation time are cell-line dependent. For sensitive multiple myeloma cell lines, IC50 values for proliferation inhibition are typically in the range of 0.2 to 3.3 µM after 48 hours of treatment.[1][3] Apoptosis induction is generally observed at higher concentrations, around 5-10 µM, with incubation times ranging from 24 to 72 hours.[1] For instance, a substantial increase in annexin-V levels (around 30%) was seen in sensitive cell lines at 5 µM.[1]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO and ethanol.[5] For in vitro experiments, it is common to prepare a stock solution in DMSO. For in vivo studies, a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[3] It is recommended to prepare working solutions freshly on the day of use.[3] For storage of the solid compound and stock solutions, follow the manufacturer's recommendations, which typically involve storage at -20°C or -80°C.

Q5: Can PIM-447 be used in combination with other drugs?

A5: Yes, PIM-447 has demonstrated strong synergistic effects when combined with other anti-cancer agents.[8][9][11] Notably, it shows synergy with bortezomib + dexamethasone, lenalidomide + dexamethasone, and pomalidomide + dexamethasone in multiple myeloma.[8][9] It has also been shown to enhance the cell death induced by the BCL2 inhibitor Venetoclax in AML cells.[12]

Troubleshooting Guide: this compound Not Inducing Apoptosis

If you are not observing the expected apoptotic effects with PIM-447, consider the following troubleshooting steps:

Issue 1: Sub-optimal Experimental Conditions
Potential Cause Recommendation
Incorrect Drug Concentration The effective concentration of PIM-447 is cell-line specific. If apoptosis is not observed, perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations for inducing apoptosis are generally higher than those for inhibiting proliferation, often in the 5-10 µM range.[1]
Insufficient Incubation Time Apoptosis induction by PIM-447 may require prolonged exposure. Consider extending the incubation time to 48 or 72 hours.[1] A time-course experiment is recommended.
Drug Inactivity Ensure the proper handling and storage of this compound to maintain its activity. Prepare fresh dilutions from a stock solution for each experiment.
Issue 2: Cell Line-Specific Factors
Potential Cause Recommendation
Cell Line Insensitivity Some cell lines exhibit intrinsic resistance to PIM kinase inhibitors.[1] Confirm the PIM kinase expression levels in your cell line, as higher expression often correlates with sensitivity.[8] Consider testing a sensitive cell line (e.g., MM1S, NCI-H929) as a positive control.
High Cell Density High cell confluence can sometimes inhibit the induction of apoptosis. Ensure that you are plating cells at an appropriate density according to established protocols for your cell line.
Cell Culture Conditions Variations in media, serum, or other supplements can influence cell signaling and drug sensitivity. Maintain consistent and optimal culture conditions.
Issue 3: Apoptosis Detection Method
Potential Cause Recommendation
Inappropriate Assay The choice of apoptosis assay is critical. Annexin V/PI staining is a common and reliable method for detecting early to late-stage apoptosis.[13][14] Consider complementing this with another method, such as western blotting for cleaved caspases (3, 7, 8, 9) and PARP, which are downstream markers of apoptosis induced by PIM-447.[1]
Incorrect Assay Timing The timing of the apoptosis assay is crucial. If the assay is performed too early, the apoptotic population may be too small to detect. If performed too late, the cells may have already undergone secondary necrosis. A time-course experiment is advisable.
Technical Issues with the Assay Ensure proper instrument calibration and gating if using flow cytometry. For western blotting, confirm antibody specificity and optimize blotting conditions.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines

Cell LineSensitivityIC50 (48h)Apoptosis Induction (Annexin-V)
MM1S Sensitive0.2 - 3.3 µM[1]~30% at 5 µM[1]
NCI-H929 Sensitive0.2 - 3.3 µM[1]~30% at 5 µM[1]
RPMI-8226 Sensitive0.2 - 3.3 µM[1]~30% at 5 µM[1]
OPM-2 Less Sensitive>7 µM[1]Lower levels at 10 µM[1]
RPMI-LR5 Less Sensitive>7 µM[1]Lower levels at 10 µM[1]

Experimental Protocols

Protocol 1: Induction of Apoptosis in Suspension Cells (e.g., MM1S)
  • Cell Plating: Seed MM1S cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve final concentrations of 0, 1, 5, and 10 µM.

  • Treatment: Add the PIM-447 dilutions to the corresponding wells. Include a vehicle control (DMSO) at the same final concentration as in the highest PIM-447 treatment.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Apoptosis Analysis: Harvest the cells and proceed with an apoptosis detection method, such as Annexin V/PI staining followed by flow cytometry (see Protocol 2).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is a general guideline and may need to be optimized for your specific cell type and flow cytometer.[13][14]

  • Cell Harvesting: Following treatment with PIM-447, collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

PIM447_Signaling_Pathway PIM447 PIM-447 dihydrochloride PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases inhibits Bad p-Bad (Ser112)↓ PIM_Kinases->Bad cMyc c-Myc↓ PIM_Kinases->cMyc mTORC1 mTORC1 Pathway↓ PIM_Kinases->mTORC1 ERK pERK1/2↓ PIM_Kinases->ERK Apoptosis Apoptosis Induction Bad->Apoptosis Cell_Cycle Cell Cycle Arrest (G1/S Transition) cMyc->Cell_Cycle mTORC1->Cell_Cycle Cell_Cycle->Apoptosis Caspases Cleaved Caspases↑ (3, 7, 8, 9) Apoptosis->Caspases PARP Cleaved PARP↑ Caspases->PARP

Caption: this compound signaling pathway leading to apoptosis.

Caption: Troubleshooting workflow for PIM-447 not inducing apoptosis.

References

Technical Support Center: PIM-447 Dihydrochloride Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIM-447 dihydrochloride. The information is designed to address specific experimental issues related to mechanisms of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: PIM-447 (also known as LGH447) is a potent, orally bioavailable pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which includes PIM1, PIM2, and PIM3.[1][2] These are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis.[3][4] PIM-447 exerts its anticancer effects by inducing cell cycle arrest and apoptosis. This is achieved through the inhibition of key downstream targets of PIM kinases, including the mTORC1 pathway and a decrease in the levels of phospho-Bad (Ser112) and c-Myc.[5][6]

Q2: My cancer cell line is showing resistance to PIM-447. What are the potential mechanisms?

A2: Resistance to PIM-447 can arise from several mechanisms that allow cancer cells to bypass the effects of PIM kinase inhibition. The most common mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain downstream processes like protein synthesis, even when PIM kinases are inhibited.[7] For instance, in some lymphoma cell lines, resistance is associated with the maintenance of cap-dependent translation despite PIM inhibition.[7]

  • Redundancy in Signaling: PIM kinases have overlapping functions with other signaling pathways. This redundancy can provide readily available escape routes for cancer cells when PIM is inhibited.[7]

  • Upregulation of the NRF2 Antioxidant Response: PIM1 kinase can decrease cellular reactive oxygen species (ROS) levels by enhancing the activity of the NRF2 antioxidant response element. This can protect cancer cells from drug-induced cell death.[8][9]

  • Alterations in Cellular Metabolism: PIM kinases can control the production of NAD(P)H by increasing glucose flux through the pentose phosphate pathway, which helps to decrease ROS and reduce the cytotoxicity of inhibitors.[8]

  • Upregulation of Drug Efflux Pumps: While not as extensively documented specifically for PIM-447, upregulation of efflux pumps is a common mechanism of drug resistance for many anti-cancer agents, leading to reduced intracellular drug concentrations.[10][11][12]

Q3: I am not observing the expected decrease in phosphorylation of PIM-447 targets. What could be the issue?

A3: If you are not seeing a decrease in the phosphorylation of known PIM-447 targets such as p-Bad (Ser112), p-TSC2 (Ser1798), or downstream mTORC1 effectors like p-4E-BP1 and p-p70S6K, consider the following:

  • Cell Line Specificity: The signaling network and the dependence on PIM kinases can vary significantly between different cancer cell lines. Some cell lines may have redundant pathways that maintain the phosphorylation of these targets.[7]

  • Drug Concentration and Treatment Time: Ensure you are using an appropriate concentration of PIM-447 and a sufficient treatment duration. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for western blotting. It is advisable to use well-validated antibodies and include appropriate positive and negative controls.

  • Experimental Error: Double-check all steps of your experimental protocol, from cell treatment to protein extraction and western blotting, to rule out any technical errors.

Q4: How can I determine if my resistant cells have activated bypass signaling pathways?

A4: To investigate the activation of bypass signaling pathways, you can perform the following experiments:

  • Phospho-protein arrays: These arrays allow for a broad screening of multiple signaling pathways simultaneously to identify any upregulated phosphorylation events in your resistant cells compared to sensitive parental cells.

  • Western Blotting: Based on the literature or array results, you can perform targeted western blots to examine the activation status of specific proteins in pathways such as PI3K/AKT/mTOR, MAPK/ERK, and NF-κB.[7][13]

  • Global Proteomics and Phosphoproteomics: For a more unbiased and comprehensive view, mass spectrometry-based proteomics and phosphoproteomics can identify global changes in protein expression and phosphorylation between sensitive and resistant cells.

Troubleshooting Guides

Problem 1: High variability in IC50 values for PIM-447 in cell viability assays.
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media.
Inaccurate drug dilutions Prepare fresh serial dilutions of PIM-447 for each experiment. Verify the concentration of your stock solution.
Sub-optimal incubation time The optimal incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your assay.[14]
Cell confluence High cell confluence can affect drug response. Optimize your initial seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Problem 2: Difficulty in generating a PIM-447 resistant cell line.
Possible Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of PIM-447 (e.g., the IC20 or IC30) to allow for the gradual selection of resistant clones.[15]
Insufficient selection pressure Gradually increase the concentration of PIM-447 in a stepwise manner once the cells have recovered and are proliferating in the current concentration.[15]
Cell line is highly sensitive Some cell lines may be extremely sensitive to PIM-447, making it difficult to establish a resistant population. Consider using a pulsatile treatment approach, where the drug is added for a short period and then removed to allow for recovery.
Clonal selection has not occurred The process of generating a resistant cell line can take several months. Be patient and continue the selection process, monitoring for the emergence of resistant colonies.

Quantitative Data

Table 1: IC50 Values of PIM-447 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Sensitivity Status
OCI-Ly3ABC-DLBCL< 3Sensitive
OCI-Ly10ABC-DLBCL< 3Sensitive
TMD8ABC-DLBCL> 10Resistant
HBL1ABC-DLBCL> 10Resistant
MM1SMultiple Myeloma~0.5 (at 72h)Sensitive
NCI-H929Multiple Myeloma~1 (at 72h)Sensitive
RPMI-8226Multiple Myeloma~2 (at 72h)Sensitive
OPM-2Multiple Myeloma~5 (at 72h)Less Sensitive
RPMI-LR5Multiple Myeloma> 10Resistant
Kasumi-1AML1.59Sensitive
SKNO-1AML0.20Highly Sensitive

Data compiled from multiple sources.[5][7][13][16][17] Actual IC50 values can vary depending on experimental conditions.

Table 2: Combination Index (CI) Values for PIM-447 with Other Anti-Cancer Agents

CombinationCell LineCI ValueInterpretation
PIM-447 + Bortezomib + DexamethasoneMM1S0.002Very Strong Synergy
PIM-447 + Lenalidomide + DexamethasoneMM1S0.065Strong Synergy
PIM-447 + Pomalidomide + DexamethasoneMM1S0.077Strong Synergy
PIM-447 + BuparlisibLNCaP/PIM1-Overcomes Resistance
PIM-447 + VenetoclaxMolm-13, OCI-AML3-Enhanced Cell Death

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][9][18] A lower CI value indicates stronger synergy.

Experimental Protocols

Protocol 1: Generation of PIM-447 Resistant Cancer Cell Lines
  • Determine the initial IC50: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 of PIM-447 in the parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing a low concentration of PIM-447 (e.g., IC20-IC30).

  • Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture for the emergence of surviving, proliferating cells.

  • Gradual Dose Escalation: Once the cells have repopulated and are growing steadily, increase the concentration of PIM-447 in a stepwise manner (e.g., by 1.5-2 fold).

  • Repeat Dose Escalation: Continue this process of gradual dose escalation over several months.

  • Establish Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of PIM-447 (e.g., 5-10 times the initial IC50), you can either maintain a polyclonal resistant population or isolate single-cell clones.

  • Characterize Resistance: Confirm the resistance of the newly generated cell line by performing a cell viability assay and comparing the IC50 to the parental cell line.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of PIM-447. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Western Blot Analysis of PIM Signaling
  • Cell Treatment and Lysis: Treat cells with PIM-447 at the desired concentration and for the appropriate time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Bad (Ser112), total Bad, p-4E-BP1, total 4E-BP1, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Protocol 4: O-propargyl-puromycin (OPP) Incorporation Assay for Global Protein Synthesis
  • Cell Culture and Treatment: Culture and treat cells with PIM-447 as required for your experiment.

  • OPP Labeling: Add OPP to the culture medium at a final concentration of 20 µM and incubate for 30-60 minutes at 37°C.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells with PBS.

  • Analysis: The level of protein synthesis can be quantified by measuring the fluorescence intensity using flow cytometry or visualized by fluorescence microscopy.

Visualizations

PIM447_Resistance_Signaling cluster_pim PIM Kinase Signaling (Sensitive Cells) cluster_resistance Resistance Mechanisms PIM PIM Kinases TSC2 TSC2 PIM->TSC2 phosphorylates (inactivates) mTORC1 mTORC1 PIM->mTORC1 activates Bad Bad PIM->Bad phosphorylates (inactivates) TSC2->mTORC1 Translation Cap-Dependent Translation mTORC1->Translation Apoptosis Apoptosis Bad->Apoptosis Bypass Bypass Signaling (e.g., PI3K/AKT) Bypass->Translation NRF2 NRF2 Pathway Redox Redox Homeostasis NRF2->Redox PIM447 PIM-447 PIM447->PIM inhibits

Caption: Signaling pathways involved in PIM-447 sensitivity and resistance.

Experimental_Workflow cluster_analysis Analysis of Resistance start Start with Parental Cancer Cell Line ic50 Determine Initial IC50 (CellTiter-Glo) start->ic50 culture Culture in low dose PIM-447 ic50->culture select Select for Resistant Cells (Dose Escalation) culture->select resistant_line Established PIM-447 Resistant Cell Line select->resistant_line viability Confirm Resistance (IC50 Assay) resistant_line->viability western Analyze Signaling Pathways (Western Blot) resistant_line->western translation Measure Protein Synthesis (OPP Assay) resistant_line->translation synergy Test Drug Combinations (Synergy Assays) resistant_line->synergy

Caption: Workflow for generating and characterizing PIM-447 resistant cells.

References

Troubleshooting inconsistent PIM-447 dihydrochloride experimental data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with PIM-447 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective pan-inhibitor of the PIM kinase family, which includes PIM1, PIM2, and PIM3.[1][2][3][4] These are serine/threonine kinases that play a crucial role in cell cycle progression, apoptosis inhibition, and cell proliferation.[4][5] By inhibiting all three PIM kinase isoforms, PIM-447 can induce cell cycle arrest, typically at the G1/S phase transition, and promote apoptosis in cancer cells that overexpress PIM kinases.[2][4]

Q2: What are the primary research applications for this compound?

This compound is primarily used in cancer research, particularly in studies involving hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML), where PIM kinases are often overexpressed.[3][6][7] It is also investigated for its potential in treating solid tumors. Key applications include studying the effects of PIM kinase inhibition on cell viability, apoptosis, and cell cycle progression in cancer cell lines and animal models.[2][8][9]

Q3: How should I prepare and store this compound stock solutions?

This compound is insoluble in water.[10] It is soluble in DMSO and ethanol.[10] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[9] To avoid degradation, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.[2][4] Repeated freeze-thaw cycles should be avoided.[1] For in vivo studies, the compound can be formulated as a suspension.[10]

Q4: What are the known off-target effects of PIM-447?

While PIM-447 is a highly selective pan-PIM kinase inhibitor, it has been shown to inhibit other kinases at significantly higher concentrations. These include GSK3β, PKN1, and PKCτ, with IC50 values in the micromolar range, which is substantially higher than its picomolar affinity for PIM kinases.[1][10] Researchers should be mindful of these potential off-target effects when using high concentrations of the inhibitor.

Troubleshooting Inconsistent Experimental Data

Issue 1: High Variability in Cell Viability (IC50) Data

Question: My IC50 values for PIM-447 in the same cell line are inconsistent across experiments, or the values differ significantly from published data. What could be the cause?

Possible Causes and Solutions:

  • Cell Line Heterogeneity and Passage Number:

    • Explanation: Continuous passaging can lead to genetic drift and altered gene expression, including the expression levels of PIM kinases.

    • Solution: Use cell lines with a consistent and low passage number. Regularly perform cell line authentication to ensure the integrity of your cell line.

  • Variable PIM Kinase Expression:

    • Explanation: The sensitivity of cell lines to PIM-447 is correlated with the expression levels of PIM kinases.[3] Different sub-clones of a cell line or variations in culture conditions can alter PIM kinase expression.

    • Solution: Before conducting large-scale experiments, perform a baseline Western blot to confirm the expression of PIM1, PIM2, and PIM3 in your cell line.

  • Inaccurate Drug Concentration:

    • Explanation: Errors in serial dilutions or degradation of the compound can lead to inaccurate final concentrations.

    • Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment. Verify the accuracy of your pipetting and dilution calculations.

  • Inconsistent Cell Seeding Density:

    • Explanation: The final cell number can influence the apparent IC50 value.

    • Solution: Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and stabilize before adding the compound.

  • Metabolic State of Cells:

    • Explanation: The metabolic activity of cells at the time of treatment can affect their response to the inhibitor.

    • Solution: Standardize cell culture conditions, including media composition, serum percentage, and confluency at the time of treatment.

Data Presentation: PIM-447 IC50 Values in Various Cell Lines
Cell LineCancer TypeReported IC50 (µM)Reference
MM1SMultiple Myeloma0.2 - 3.3[2]
MM1RMultiple Myeloma0.2 - 3.3[2]
RPMI-8226Multiple Myeloma0.2 - 3.3[2]
NCI-H929Multiple Myeloma0.2 - 3.3[2]
OPM-2Multiple Myeloma>7[2]
RPMI-LR5Multiple Myeloma>7[2]
MOLM16Acute Myeloid Leukemia0.01[1]
KG1Acute Myeloid Leukemia0.01[1]
EOL-1Acute Myeloid Leukemia0.01[1]
HuH6Hepatocellular Carcinoma13[9]
COA67Hepatocellular Carcinoma10[9]
Issue 2: Diminished or Loss of Drug Efficacy Over Time

Question: I'm observing a decrease in the effectiveness of PIM-447 in my long-term cell culture experiments or in the development of resistant clones. Why is this happening?

Possible Causes and Solutions:

  • Compensatory Upregulation of PIM Kinases:

    • Explanation: Prolonged treatment with PIM kinase inhibitors can sometimes lead to a feedback mechanism resulting in the upregulation of PIM kinase expression, which can confer resistance.[11]

    • Solution: Monitor PIM kinase protein levels by Western blot in your long-term cultures. Consider intermittent dosing schedules or combination therapies to mitigate this effect.

  • Activation of Bypass Signaling Pathways:

    • Explanation: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the PIM kinase pathway.

    • Solution: Investigate the activation of other pro-survival signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in your resistant cells. Combination therapy with inhibitors of these bypass pathways may be effective.

Visualization: Troubleshooting Logic for Inconsistent IC50 Data

G Troubleshooting Flowchart for Inconsistent IC50 Values start Inconsistent IC50 Data Observed check_cell_line Verify Cell Line Integrity (Passage Number, Authentication) start->check_cell_line check_pim_expression Assess PIM Kinase Expression (Western Blot) check_cell_line->check_pim_expression Cell line verified check_drug_prep Review Drug Preparation (Fresh Dilutions, Accurate Pipetting) check_pim_expression->check_drug_prep PIM expression confirmed check_assay_conditions Standardize Assay Conditions (Seeding Density, Media, Confluency) check_drug_prep->check_assay_conditions Drug prep is accurate consistent_results Consistent IC50 Data Achieved check_assay_conditions->consistent_results Conditions standardized G PIM Kinase Signaling Pathway and Inhibition by PIM-447 cluster_downstream Downstream Effects PIM_Kinases PIM1, PIM2, PIM3 BAD BAD PIM_Kinases->BAD inhibits mTORC1 mTORC1 PIM_Kinases->mTORC1 activates cMyc c-Myc PIM_Kinases->cMyc stabilizes Cell_Cycle Cell Cycle Progression PIM_Kinases->Cell_Cycle PIM447 PIM-447 PIM447->PIM_Kinases Apoptosis Apoptosis BAD->Apoptosis promotes Proliferation Cell Proliferation mTORC1->Proliferation promotes cMyc->Proliferation promotes

References

Validation & Comparative

A Comparative Guide to PIM Kinase Inhibitors: PIM-447 Dihydrochloride vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PIM-447 dihydrochloride against other prominent PIM kinase inhibitors, supported by experimental data. The information is designed to facilitate informed decisions in the pursuit of novel cancer therapeutics.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical targets in oncology.[1][2] Their overexpression is implicated in the proliferation, survival, and drug resistance of various cancer cells, including those in hematological malignancies and solid tumors.[1][2][3] This has spurred the development of numerous small-molecule inhibitors aimed at thwarting their oncogenic activity. Among these, PIM-447 (LGH447) has shown significant promise, prompting a closer examination of its performance relative to other inhibitors in its class.[4][5]

Quantitative Comparison of PIM Kinase Inhibitors

The following tables summarize the in vitro potency of this compound and other notable PIM kinase inhibitors against the three PIM isoforms. This data provides a snapshot of their relative potencies and selectivities.

Table 1: Inhibitory Potency (Ki) of PIM Kinase Inhibitors

InhibitorPIM1 Ki (nM)PIM2 Ki (nM)PIM3 Ki (nM)Reference
This compound 0.0060.0180.009[6][7]
GDC-03390.030.10.02[8]
AZD12080.451.9[9]

Table 2: Inhibitory Potency (IC50) of PIM Kinase Inhibitors

InhibitorPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Other Notable Targets (IC50)Reference
SGI-1776736369FLT3 (44 nM), Haspin (34 nM)[10][11]
AZD1208<5 (enzyme assay)<5 (enzyme assay)<5 (enzyme assay)-[12]
CX-625852516-[7]
SMI-4a24,000100,000--[7]

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[][14] Their constitutive activity in cancer cells contributes to the phosphorylation of a wide range of substrates involved in cell cycle progression, apoptosis, and metabolism.[1][14] Understanding this pathway is crucial for contextualizing the mechanism of action of PIM inhibitors.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Transcription BAD BAD PIM->BAD P p21 p21 PIM->p21 P p27 p27 PIM->p27 P cMyc c-Myc PIM->cMyc P mTORC1 mTORC1 PIM->mTORC1 P Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle cMyc->CellCycle ProteinSynth Protein Synthesis mTORC1->ProteinSynth PIM_Inhibitors PIM Kinase Inhibitors (e.g., PIM-447) PIM_Inhibitors->PIM

Caption: PIM Kinase Signaling Pathway and Inhibition.

Experimental Protocols

The evaluation of PIM kinase inhibitors relies on a variety of standardized in vitro and in vivo assays. Below are the methodologies for key experiments frequently cited in the literature.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific PIM kinase isoform.

Protocol:

  • Reagents: Recombinant human PIM1, PIM2, or PIM3 enzyme; a suitable peptide substrate; ATP (often radiolabeled, e.g., [γ-³³P]ATP); kinase assay buffer; and the test inhibitor at various concentrations.

  • Procedure: The kinase reaction is initiated by mixing the PIM enzyme, peptide substrate, and the test inhibitor in the assay buffer.

  • The reaction is started by the addition of ATP.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the peptide substrate.

  • Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effect of a PIM kinase inhibitor on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines known to overexpress PIM kinases (e.g., multiple myeloma or acute myeloid leukemia cell lines) are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the PIM kinase inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a defined period (e.g., 48 or 72 hours).

  • Measurement of Viability: Cell viability is assessed using various methods, such as:

    • MTT or MTS assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (IC50) is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PIM kinase inhibitor in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or intravenously into the mice to establish tumors.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the PIM kinase inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.[6][8]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and may be used for further analysis (e.g., Western blotting for target modulation).

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Comparative Performance and Clinical Insights

This compound has demonstrated potent, single-digit picomolar inhibitory activity against all three PIM kinase isoforms, positioning it as a highly effective pan-PIM inhibitor.[6][7] Preclinical studies have shown its ability to induce apoptosis and disrupt the cell cycle in myeloma cells.[5][15] Furthermore, PIM-447 has exhibited promising single-agent activity in a phase I clinical trial in patients with relapsed and/or refractory multiple myeloma, with a manageable safety profile.[4][16] A disease control rate of 72.2% was observed in this patient population.[4]

In comparison, other PIM inhibitors have shown varied profiles. SGI-1776 , an early-generation inhibitor, displays a preference for PIM1 over PIM2 and PIM3 and also targets other kinases like FLT3.[10][11] While it showed preclinical promise, its development was halted. AZD1208 is a potent pan-PIM inhibitor that has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML).[12][17] It effectively inhibits all three PIM isoforms at low nanomolar concentrations in enzyme assays.[12] GDC-0339 is another potent, orally bioavailable pan-PIM kinase inhibitor with low nanomolar Ki values for all three isoforms and has shown efficacy in multiple myeloma xenograft models.[8][18]

Conclusion

The landscape of PIM kinase inhibitors is diverse, with several compounds demonstrating potent anti-cancer activity in preclinical and clinical settings. This compound stands out due to its exceptional picomolar potency against all PIM isoforms and its demonstrated clinical activity in multiple myeloma.[4][6] The choice of a particular inhibitor for further research and development will depend on the specific cancer type, the desired selectivity profile, and the overall pharmacological properties of the compound. The data and protocols presented in this guide are intended to provide a solid foundation for such comparative evaluations.

References

A Head-to-Head In Vitro Comparison of Pan-PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical targets in oncology.[1] Overexpressed in a variety of hematological malignancies and solid tumors, PIM kinases play a crucial role in regulating cell cycle progression, apoptosis, and cell proliferation.[2][3][4][5] This central role in tumorigenesis has spurred the development of numerous small-molecule inhibitors.

Given the functional redundancy among the three isoforms, pan-PIM inhibitors that target all three family members are of significant therapeutic interest.[1] This guide provides an objective, data-driven comparison of several prominent pan-PIM inhibitors based on publicly available in vitro experimental data.

PIM Kinase Signaling Pathway

PIM kinases are constitutively active and primarily regulated at the level of transcription and protein stability. They are downstream effectors of various signaling pathways, most notably the JAK/STAT pathway. Once expressed, PIM kinases phosphorylate a range of downstream substrates to promote cell survival and proliferation. Key targets include the pro-apoptotic protein BAD, the mTORC1 signaling components 4E-BP1 and p70S6K, and the transcription factor c-Myc. Phosphorylation of these substrates ultimately leads to the inhibition of apoptosis and the promotion of protein synthesis and cell cycle progression.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway JAK/STAT Pathway cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK JAKs Cytokines->JAK STATs STATs JAK->STATs PIM_Gene PIM Gene Transcription STATs->PIM_Gene PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) PIM_Gene->PIM_Kinase BAD BAD PIM_Kinase->BAD phosphorylates pBAD p-BAD (Inactive) mTORC1 mTORC1 Signaling (4E-BP1, p70S6K) PIM_Kinase->mTORC1 phosphorylates cMyc c-Myc PIM_Kinase->cMyc phosphorylates Apoptosis Apoptosis BAD->Apoptosis inhibits Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth promotes Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle promotes Inhibitors Pan-PIM Inhibitors (e.g., AZD1208, GDC-0339) Inhibitors->PIM_Kinase inhibits

Caption: Simplified PIM Kinase Signaling Pathway.

Data Presentation

Table 1: Biochemical Potency of Pan-PIM Inhibitors

This table summarizes the in vitro inhibitory activity of various pan-PIM inhibitors against the three PIM kinase isoforms. Data are presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitor constant) values in nanomolar (nM) or picomolar (pM) units, reflecting the concentration required to inhibit 50% of the kinase activity in a cell-free biochemical assay. Lower values indicate higher potency.

InhibitorPIM1 ActivityPIM2 ActivityPIM3 ActivityKey Off-Targets (IC₅₀/Kᵢ)
SGI-1776 7 nM (IC₅₀)[1][6][7][8]363 nM (IC₅₀)[1][6][7][8]69 nM (IC₅₀)[1][6][7][8]FLT3 (44 nM), Haspin (34 nM)[7][8]
AZD1208 0.4 nM (IC₅₀)[9][10][11]5.0 nM (IC₅₀)[9][10][11]1.9 nM (IC₅₀)[9][10][11]>43-fold selective over other kinases
GDC-0339 0.03 nM (Kᵢ)[12][13]0.1 nM (Kᵢ)[12][13]0.02 nM (Kᵢ)[12][13]Not specified
PIM447 (LGH447) 6 pM (Kᵢ)[9][14]18 pM (Kᵢ)[9][14]9 pM (Kᵢ)[9][14]GSK3β, PKN1, PKCτ (>1 µM)[9][14]
INCB053914 0.24 nM (IC₅₀)[1][14]30 nM (IC₅₀)[1][14]0.12 nM (IC₅₀)[1][14]Not specified
CX-6258 5 nM (IC₅₀)[9][14][15]25 nM (IC₅₀)[9][14][15]16 nM (IC₅₀)[9][14][15]Not specified
Table 2: Cellular Activity of Pan-PIM Inhibitors

This table presents the anti-proliferative effects of pan-PIM inhibitors in various cancer cell lines. Data are shown as IC₅₀ values, representing the concentration of the inhibitor required to reduce cell viability by 50%.

InhibitorCell LineCancer TypeCellular IC₅₀
SGI-1776 Prostate Cancer LinesProstate Cancer2 - 4 µM[8]
Primary CLL CellsChronic Lymphocytic LeukemiaInduces apoptosis at 1-10 µM[7][16]
AZD1208 MOLM-16Acute Myeloid Leukemia (AML)Induces apoptosis and cell cycle arrest[11][17]
GDC-0339 MM.1SMultiple Myeloma0.1 µM (cytostatic)[12]
PIM447 (LGH447) HEL 92.1.7Acute Erythroid Leukemia0.66 µM[18]

Experimental Protocols & Workflows

Biochemical Kinase Assay Workflow

The determination of an inhibitor's potency against a specific kinase (IC₅₀ value) is a fundamental in vitro experiment. The workflow typically involves measuring the enzyme's activity across a range of inhibitor concentrations.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_detection Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Pan-PIM Inhibitor Mix Combine Inhibitor Dilutions with Reaction Mix in Microplate Wells Inhibitor->Mix Reagents Prepare Reaction Mix: - PIM Kinase - Substrate (e.g., BAD peptide) - ATP - Buffer Reagents->Mix Incubate Incubate at Room Temp to Allow Kinase Reaction Mix->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagents (e.g., Anti-phospho Antibody) Stop->Detect Read Read Signal (e.g., Luminescence, Fluorescence) Detect->Read Plot Plot Signal vs. Inhibitor Concentration Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: General workflow for an in vitro biochemical kinase assay.
Detailed Methodologies

1. Biochemical PIM Kinase Inhibition Assay (IC₅₀ Determination)

This protocol is a generalized representation based on common methodologies.[17][19]

  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a PIM kinase by 50%.

  • Materials: Recombinant human PIM1, PIM2, or PIM3 enzyme; biotinylated peptide substrate (e.g., BAD peptide); ATP; kinase assay buffer (e.g., 50 mmol/L HEPES, pH 7.5, 10 mM MgCl₂, 1 mmol/L DTT, 0.01% Tween 20); pan-PIM inhibitor compound; microplate; detection reagents (e.g., TR-FRET or AlphaScreen kits with a phospho-specific antibody).

  • Procedure:

    • Prepare serial dilutions of the pan-PIM inhibitor in DMSO and then dilute into the kinase assay buffer.

    • In a microplate, add the PIM kinase enzyme and the peptide substrate to each well.

    • Add the diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiate the kinase reaction by adding a specific concentration of ATP (often at the Kₘ value for the respective kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate for TR-FRET).

    • Incubate in the dark to allow for detection reagent binding.

    • Read the plate on a suitable plate reader to measure the signal, which is proportional to the amount of phosphorylated substrate.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

2. Cell Viability Assay (MTS or CellTiter-Glo®)

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cells.[3]

  • Objective: To determine the concentration of an inhibitor that reduces the number of viable cells in a culture by 50%.

  • Materials: Cancer cell line of interest (e.g., MOLM-16, MM.1S); complete cell culture medium; pan-PIM inhibitor; 96-well clear-bottom plates; CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTS reagent).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Prepare serial dilutions of the pan-PIM inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well (which lyses the cells and generates a luminescent signal proportional to the amount of ATP present).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

Validating PIM-447 Dihydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PIM-447 dihydrochloride with other pan-PIM kinase inhibitors, focusing on the validation of target engagement in cellular contexts. We present supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to aid in the objective assessment of this compound.

Introduction to this compound

This compound (also known as LGH447) is a potent and selective, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, targeting PIM1, PIM2, and PIM3.[1][2] These serine/threonine kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways and are frequently overexpressed in a multitude of hematological malignancies and solid tumors, playing a significant role in cell survival, proliferation, and apoptosis avoidance. PIM-447 exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis.[1][3]

Comparative Analysis of PIM Kinase Inhibitors

To objectively evaluate the cellular performance of PIM-447, we compare it with two other well-characterized pan-PIM kinase inhibitors: AZD1208 and SGI-1776. The following tables summarize their biochemical potency and cellular activity across various cancer cell lines.

Table 1: Biochemical Potency (Ki) of PIM Kinase Inhibitors
CompoundPIM1 Ki (pM)PIM2 Ki (pM)PIM3 Ki (pM)
PIM-447 6[1][2][4]18[1][2][4]9[1][2][4]
AZD1208 40050001900
SGI-1776 700036300069000
Table 2: Cellular Antiproliferative Activity (IC50) of PIM Kinase Inhibitors
Cell LineCancer TypePIM-447 IC50 (µM)AZD1208 GI50 (µM)SGI-1776 IC50 (µM)
MM1SMultiple Myeloma0.2 - 3.3[1]--
RPMI-8226Multiple Myeloma0.2 - 3.3[1]--
NCI-H929Multiple Myeloma0.2 - 3.3[1]--
OPM-2Multiple Myeloma>7[1]--
MOLM-16Acute Myeloid Leukemia0.01 (GI50)[4]<1[5]-
KG-1aAcute Myeloid Leukemia0.01 (GI50)[4]<1[5]-
MV4-11Acute Myeloid Leukemia-<1[5]0.005 - 11.68
JeKo-1Mantle Cell Lymphoma--1-10 (induces apoptosis)[6]
MinoMantle Cell Lymphoma--1-10 (induces apoptosis)[6]

Note: IC50 and GI50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathway and Mechanism of Action

PIM kinases exert their oncogenic effects through the phosphorylation of a wide range of substrates involved in cell cycle progression and apoptosis. A key downstream signaling cascade affected by PIM inhibition is the mTORC1 pathway.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Growth Factors / Cytokines Growth Factors / Cytokines PIM1 PIM1 Growth Factors / Cytokines->PIM1 activate PIM2 PIM2 Growth Factors / Cytokines->PIM2 activate PIM3 PIM3 Growth Factors / Cytokines->PIM3 activate cMyc cMyc PIM1->cMyc phosphorylate/stabilize Bad Bad PIM1->Bad phosphorylate (inhibit) mTORC1 mTORC1 PIM1->mTORC1 activate Survival Survival PIM1->Survival PIM2->cMyc phosphorylate/stabilize PIM2->Bad phosphorylate (inhibit) PIM2->mTORC1 activate PIM2->Survival PIM3->cMyc phosphorylate/stabilize PIM3->Bad phosphorylate (inhibit) PIM3->mTORC1 activate PIM3->Survival Proliferation Proliferation cMyc->Proliferation Apoptosis Apoptosis Bad->Apoptosis inhibits p70S6K p70S6K mTORC1->p70S6K 4EBP1 4EBP1 mTORC1->4EBP1 S6RP S6RP p70S6K->S6RP S6RP->Proliferation 4EBP1->Proliferation PIM-447 PIM-447 PIM-447->PIM1 inhibits PIM-447->PIM2 inhibits PIM-447->PIM3 inhibits

Caption: PIM Kinase Signaling Pathway and the inhibitory action of PIM-447.

Experimental Protocols for Target Engagement Validation

Validating that a compound interacts with its intended target within a cell is a critical step in drug development. Below are protocols for two key methods used to confirm PIM-447 target engagement.

Western Blot for Phospho-Substrate Modulation

This method assesses the phosphorylation status of known downstream substrates of PIM kinases. A decrease in the phosphorylation of these substrates upon treatment with PIM-447 indicates successful target engagement.

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., MM1S, MOLM-16) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6 Ribosomal Protein (Ser235/236), phospho-Bad (Ser112), or total S6RP and Bad overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection reagent.

Western_Blot_Workflow Western Blot Workflow for Target Engagement A Cell Culture & PIM-447 Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (e.g., p-S6RP) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis: Compare p-S6RP levels I->J CETSA_Workflow CETSA Workflow for Target Engagement cluster_treatment Cell Treatment A1 Cells + Vehicle B Heating at Temperature Gradient A1->B A2 Cells + PIM-447 A2->B C Cell Lysis B->C D Separation of Soluble & Precipitated Proteins C->D E Quantification of Soluble PIM Kinase (e.g., Western Blot) D->E F Generate Melting Curves & Compare E->F Method_Comparison Comparison of Target Engagement Validation Methods cluster_methods Validation Methods cluster_attributes Key Attributes WB Western Blot (Phospho-Substrate) Functional Functional Readout WB->Functional Measures Throughput Throughput WB->Throughput Lower Complexity Complexity WB->Complexity Lower CETSA Cellular Thermal Shift Assay (CETSA) Direct Direct Target Binding CETSA->Direct Measures CETSA->Throughput Potentially Higher (with MS) CETSA->Complexity Higher

References

PIM-447 Dihydrochloride vs. AZD1208 in Multiple Myeloma: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel therapeutic strategies for multiple myeloma, the inhibition of PIM kinases has emerged as a promising avenue. PIM kinases, a family of serine/threonine kinases comprising PIM1, PIM2, and PIM3, are crucial regulators of cell growth, proliferation, and survival in myeloma cells.[1][2] This guide provides a comparative overview of two pan-PIM kinase inhibitors, PIM-447 dihydrochloride (also known as LGH447) and AZD1208, based on available preclinical data in multiple myeloma models.

Performance and Efficacy

Both PIM-447 and AZD1208 have demonstrated anti-myeloma activity by targeting the PIM kinase family. However, the extent of available preclinical data in multiple myeloma models differs between the two compounds.

PIM-447 (LGH447) has been more extensively studied in the context of multiple myeloma. It is a potent, orally available pan-PIM kinase inhibitor with Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[3] Preclinical studies have shown that PIM-447 is cytotoxic to myeloma cells, inducing cell cycle arrest and apoptosis.[3][4] Furthermore, it has demonstrated the ability to overcome the protective effects of the bone marrow microenvironment.[1] PIM-447 has also shown significant synergy when combined with standard-of-care agents like bortezomib, lenalidomide, and pomalidomide.[4][5]

AZD1208 is also a potent and selective oral pan-PIM kinase inhibitor that effectively inhibits all three PIM isoforms at low nanomolar concentrations in enzyme assays.[6] While its development has been prominent in acute myeloid leukemia (AML), its evaluation in multiple myeloma is less documented in publicly available literature.[7] Some studies report limited preclinical single-agent activity in myeloma.[7] However, one study showed that AZD1208 induced cytotoxicity in the KMS-12BM multiple myeloma cell line with an IC50 of 1µM after 72 hours of culture.[8] It has also been shown to have a synergistic cytotoxic effect with bortezomib in several myeloma cell lines.[8]

Quantitative Data Summary
ParameterThis compoundAZD1208Multiple Myeloma Cell LinesReference
Target Pan-PIM Kinase (PIM1, PIM2, PIM3)Pan-PIM Kinase (PIM1, PIM2, PIM3)N/A[3][6]
Ki Values PIM1: 6 pM, PIM2: 18 pM, PIM3: 9 pM<5 nM for all three isoforms (enzyme assay)N/A[3][6]
IC50 (Cell Proliferation) Not explicitly stated in provided abstracts1 µM (72h)KMS-12BM[8]
Apoptosis Induction Induces apoptosis via decreased phospho-Bad (Ser112) and c-Myc levels.[3][4]Induces PARP cleavage at 2µM in KMS-12BM cells. High doses (10µM) required for apoptosis in MM1S and MM1R cells.[8]MM1S, NCI-H929, RPMI-8226, OPM-2, RPMI-LR5, KMS-12BM, MM1R[4][8]
Cell Cycle Arrest Induces G0/G1 phase arrest.[1][9]Limited change in cell cycle profile reported in some studies.[10]MM.1S, NCI-H929[5]
Synergy Strong synergy with bortezomib + dexamethasone (CI=0.002), lenalidomide + dexamethasone (CI=0.065), and pomalidomide + dexamethasone (CI=0.077).[4]Synergistic cytotoxic effect with bortezomib.[8]MM1S, U266, KMS-12BM[8]

Mechanism of Action

Both inhibitors function by competitively binding to the ATP-binding pocket of the PIM kinases, thereby blocking their catalytic activity. This leads to the inhibition of downstream signaling pathways that are critical for myeloma cell survival and proliferation.

PIM-447 exerts its anti-myeloma effects by:

  • Inhibiting the mTORC1 pathway: It reduces the phosphorylation of downstream targets of mTORC1 such as 4EBP1 and p70S6K.[1]

  • Inducing apoptosis: This is mediated by a decrease in the phosphorylation of the pro-apoptotic protein Bad at Ser112 and a reduction in the levels of the anti-apoptotic protein Bcl-xL.[1][4]

  • Downregulating c-Myc: PIM-447 reduces the levels and stability of the c-Myc oncoprotein.[1]

  • Disrupting protein translation: In combination with pomalidomide and dexamethasone, it inhibits protein translation through the convergent inhibition of c-Myc and mTORC1.[5]

AZD1208 has been shown to:

  • Inhibit downstream signaling: It inhibits the phosphorylation of Bad at Ser-112 and p70S6K at T389.[8]

  • Induce DNA damage response: At increasing doses, it induces the phosphorylation of Chk1, Chk2, H2A.X, and p53, suggesting that the induced cell death is a consequence of the DNA damage response.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIM kinase signaling pathway and a general experimental workflow for evaluating PIM kinase inhibitors.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Cytokines / Growth Factors Cytokines / Growth Factors JAK/STAT JAK/STAT Cytokines / Growth Factors->JAK/STAT PI3K/Akt PI3K/Akt Cytokines / Growth Factors->PI3K/Akt PIM Kinases (PIM1/2/3) PIM Kinases (PIM1/2/3) JAK/STAT->PIM Kinases (PIM1/2/3) PI3K/Akt->PIM Kinases (PIM1/2/3) Bad Bad PIM Kinases (PIM1/2/3)->Bad p mTORC1 mTORC1 PIM Kinases (PIM1/2/3)->mTORC1 p c-Myc c-Myc PIM Kinases (PIM1/2/3)->c-Myc stabilizes Cell Cycle Regulators Cell Cycle Regulators PIM Kinases (PIM1/2/3)->Cell Cycle Regulators p Apoptosis Apoptosis Bad->Apoptosis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Proliferation Proliferation c-Myc->Proliferation Cell Cycle Regulators->Proliferation Protein Synthesis->Proliferation PIM-447 / AZD1208 PIM-447 / AZD1208 PIM-447 / AZD1208->PIM Kinases (PIM1/2/3)

Caption: PIM Kinase Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A MM Cell Lines B Treat with PIM-447 or AZD1208 A->B C Cell Viability Assay (e.g., MTT, CTG) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F Western Blot (p-Bad, p-4EBP1, c-Myc) B->F G Xenograft Mouse Model of Multiple Myeloma H Treat with PIM-447 or AZD1208 G->H I Tumor Growth Inhibition H->I J Survival Analysis H->J

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Multiple myeloma cells are seeded in 96-well plates at a density of 2-5 x 10^4 cells/well and incubated overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of PIM-447 or AZD1208 for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of PIM-447 or AZD1208 for 24-48 hours.

  • Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Western Blotting
  • Cell Lysis: Following treatment with PIM-447 or AZD1208, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total and phosphorylated Bad, 4EBP1, p70S6K, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and AZD1208 are potent pan-PIM kinase inhibitors with demonstrated preclinical activity against multiple myeloma. Based on the currently available literature, PIM-447 has been more extensively characterized in various multiple myeloma models, showing robust single-agent efficacy and strong synergistic potential with existing therapies. While AZD1208 has also shown anti-myeloma activity, particularly in combination with bortezomib, a more comprehensive evaluation in a broader range of myeloma contexts would be beneficial for a direct, in-depth comparison. The choice between these inhibitors for further research and development may depend on specific factors such as the genetic background of the myeloma, the intended combination partners, and the overall therapeutic strategy.

References

PIM-447 Dihydrochloride: A Synergistic Partner for Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

The pan-PIM kinase inhibitor, PIM-447 dihydrochloride, demonstrates significant synergistic anti-cancer effects when combined with various standard-of-care chemotherapy agents across multiple cancer types. This guide provides a comparative overview of the experimental data supporting these synergies, details the underlying mechanisms of action, and offers comprehensive experimental protocols for researchers in drug development.

PIM-447 is a potent oral inhibitor of all three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3), which are key regulators of cell survival, proliferation, and apoptosis. Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them a rational target for cancer therapy. Preclinical studies have consistently shown that combining PIM-447 with standard chemotherapy agents leads to enhanced tumor cell killing compared to single-agent treatments.

Comparative Analysis of Synergistic Combinations

The synergistic potential of PIM-447 has been evaluated in combination with several standard chemotherapy drugs in various cancer models. The Combination Index (CI), a quantitative measure of drug interaction, is used to define synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cancer TypePIM-447 CombinationCell LineCombination Index (CI)Key Findings
Multiple Myeloma Bortezomib + DexamethasoneMM1S0.002Very strong synergy observed.[1][2][3]
Lenalidomide + DexamethasoneMM1S0.065Potent synergy demonstrated.[1][2][3]
Pomalidomide + DexamethasoneMM1S0.077Strong synergistic interaction.[1][2][3]
Pomalidomide + DexamethasoneNCI-H9290.097–0.148Synergistic effect confirmed in an additional cell line.[4]
Pomalidomide + DexamethasoneOPM-20.004–0.261Potent synergy observed.[4]
Pomalidomide + DexamethasoneJJN30.234-0.579Synergistic activity demonstrated.[4]
Acute Myeloid Leukemia (AML) VenetoclaxMolm-13, OCI-AML3Additive InteractionEnhanced cell death and stronger anti-proliferative effect.[5]
Triple-Negative Breast Cancer CarfilzomibMDA-MB-436Most Potent CombinationIdentified as the most synergistic partner in a drug combination screen.[6]
Hepatoblastoma CisplatinHuH6, COA67< 1Combination significantly decreased the LD50 for cisplatin.[7][8]

Mechanisms of Synergistic Action

The enhanced efficacy of PIM-447 in combination therapies stems from its ability to concurrently target multiple pro-survival pathways that are often exploited by cancer cells to resist standard treatments.

A primary mechanism involves the dual inhibition of the mTORC1 and c-Myc pathways . PIM-447 directly inhibits the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[1][2][3] In combination with agents like pomalidomide and dexamethasone, this leads to a synergistic inhibition of protein translation, ultimately causing cell cycle arrest and apoptosis.[4][9][10]

Furthermore, PIM-447 has been shown to decrease levels of the oncoprotein c-Myc.[1][2][3] When combined with immunomodulatory drugs (IMiDs) like lenalidomide, which also impact c-Myc expression, the result is a greater reduction in this key driver of cancer cell proliferation.[11] This synergistic downregulation of c-Myc is a critical factor in the enhanced anti-tumor activity observed in multiple myeloma.[11]

In AML, the combination of PIM-447 and the BCL2 inhibitor venetoclax leads to diminished levels of anti-apoptotic proteins BCL2, BCLXL, and MCL1, resulting in a significant increase in cancer cell death.[5]

The following diagram illustrates the convergent inhibition of key survival pathways by PIM-447 in combination with standard chemotherapy.

cluster_pathways Key Survival Pathways cluster_effects Cellular Effects PIM447 PIM-447 PIM PIM Kinases PIM447->PIM Inhibits Chemo Standard Chemotherapy (e.g., IMiDs, Proteasome Inhibitors) cMyc c-Myc Pathway Chemo->cMyc BCL2 BCL2 Family (Anti-apoptotic) Chemo->BCL2 mTORC1 mTORC1 Pathway PIM->mTORC1 PIM->cMyc PIM->BCL2 Translation Protein Synthesis Inhibition mTORC1->Translation Proliferation Decreased Cell Proliferation cMyc->Proliferation Apoptosis Increased Apoptosis BCL2->Apoptosis Inhibits Translation->Proliferation Proliferation->Apoptosis Inhibits

Caption: Convergent inhibition of cancer survival pathways by PIM-447 and standard chemotherapy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PIM-447's synergistic effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with PIM-447, the standard chemotherapy agent, or the combination at various concentrations for the desired duration (e.g., 48 or 72 hours).[1]

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

The following workflow illustrates the key steps of the MTT assay.

A Seed Cells in 96-well plate B Treat with PIM-447 +/- Chemo A->B C Add MTT Reagent B->C D Incubate (3-4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance E->F

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Treat cells with PIM-447, the standard chemotherapy agent, or the combination for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

The following diagram outlines the principles of apoptosis detection using Annexin V and Propidium Iodide.

cluster_cells Cell Populations cluster_staining Staining Characteristics Live Live Cells (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Live->Early Apoptosis Induction Late Late Apoptotic/Necrotic (Annexin V+, PI+) Early->Late AV Annexin V (Binds Phosphatidylserine) AV->Early AV->Late PI Propidium Iodide (Stains DNA of permeabilized cells) PI->Late

Caption: Principles of apoptosis detection by Annexin V and PI staining.

Synergy Analysis

The synergistic, additive, or antagonistic effects of drug combinations are quantified using software like CalcuSyn.[12][13] This software utilizes the Chou-Talalay method to calculate a Combination Index (CI) based on the dose-effect curves of the individual drugs and their combination.[14] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The software can generate various plots, including isobolograms and CI-effect plots, to visualize the drug interactions.[13]

Conclusion

The preclinical data strongly support the synergistic anti-cancer activity of this compound when combined with a range of standard chemotherapy agents. The underlying mechanisms, primarily the dual inhibition of critical survival pathways like mTORC1 and c-Myc, provide a solid rationale for the enhanced efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these promising therapeutic combinations in various cancer models. These findings underscore the potential of PIM-447 as a valuable component of combination therapies in oncology.

References

LGH447 Demonstrates Potent Anti-Tumor Activity in Preclinical Models, Outperforming and Synergizing with Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the significant anti-tumor activity of LGH447, a novel pan-PIM kinase inhibitor. The findings, detailed in this comparison guide, demonstrate LGH447's potent single-agent efficacy and its synergistic effects when combined with established anti-myeloma therapies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of LGH447's performance against other agents, supported by experimental data and detailed methodologies.

LGH447 is an orally available inhibitor of PIM-1, -2, and -3 serine/threonine kinases, which are key regulators of cell cycle progression and apoptosis. Overexpression of PIM kinases is implicated in various malignancies, making them an attractive target for cancer therapy. Preclinical studies have shown that LGH447 induces a dose-dependent decrease in cell proliferation in a majority of multiple myeloma (MM) cell lines and demonstrates significant tumor growth inhibition in xenograft mouse models of MM.[1]

Comparative Anti-Tumor Activity of LGH447

In vitro studies highlight the cytotoxic effects of LGH447 across a panel of human multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values for LGH447 are comparable or superior to those of standard-of-care agents, including bortezomib, lenalidomide, pomalidomide, and dexamethasone.

Cell LineLGH447 (PIM447) IC50 (µM)Bortezomib IC50 (nM)Lenalidomide IC50 (µM)Pomalidomide IC50 (µM)Dexamethasone IC50 (nM)
MM.1S 0.2 - 3.3[1]15.2 (sensitive)[2]>10 (resistant)~3[3]11 (in combination)[4]
RPMI-8226 0.2 - 3.3[1]1.9 - 10.2[5]>10 (resistant)82200[6]
U266 0.2 - 3.3[1]1.9 - 10.2[5]---
NCI-H929 0.2 - 3.3[1]1.9 - 10.2[5]0.15 - 7 (sensitive)-220 (in combination)[4]
OPM-2 >7 (less sensitive)[1]1.9 - 10.2[5]-10-

Table 1: Comparative IC50 Values of LGH447 and Standard Anti-Myeloma Agents. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Data is compiled from multiple preclinical studies.

Synergistic Effects with Standard Therapies

A significant finding from preclinical investigations is the strong synergistic anti-myeloma effect of LGH447 when used in combination with current standard-of-care treatments. This synergy, quantified by the Combination Index (CI), indicates that the combined effect of the drugs is greater than the sum of their individual effects.

CombinationCell LineCombination Index (CI)Interpretation
PIM447 + Bortezomib + DexamethasoneMM.1S0.002Very Strong Synergy
PIM447 + Lenalidomide + DexamethasoneMM.1S0.065Very Strong Synergy
PIM447 + Pomalidomide + DexamethasoneMM.1S0.077Very Strong Synergy

Table 2: Synergistic Activity of LGH447 (PIM447) with Standard Anti-Myeloma Regimens. A CI value < 1 indicates synergy, with lower values representing stronger synergy.

Mechanism of Action: PIM Kinase Inhibition and Downstream Signaling

LGH447 exerts its anti-tumor effects by inhibiting the PIM kinases, leading to the disruption of key signaling pathways involved in cell survival and proliferation. One of the primary downstream pathways affected is the mTORC1 signaling cascade. Inhibition of PIM kinases by LGH447 leads to decreased phosphorylation of mTORC1 substrates, ultimately resulting in cell cycle arrest and apoptosis.

PIM_Signaling_Pathway Cytokines Cytokines & Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM Upregulation mTORC1 mTORC1 PIM->mTORC1 Activation Cell_Cycle Cell Cycle Progression PIM->Cell_Cycle Apoptosis Apoptosis Inhibition PIM->Apoptosis LGH447 LGH447 LGH447->PIM Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Caption: PIM Kinase Signaling Pathway and LGH447 Inhibition.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

The anti-proliferative effects of LGH447 and other compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Multiple myeloma cell lines were seeded in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Treatment: Cells were treated with various concentrations of LGH447 or comparator drugs for 48 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed Myeloma Cells in 96-well plate start->seed_cells add_drugs Add LGH447 & Comparator Drugs seed_cells->add_drugs incubate1 Incubate (48-72h) add_drugs->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read_absorbance Read Absorbance (570nm) dissolve->read_absorbance analyze Calculate IC50 Values read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of LGH447 was evaluated in a murine xenograft model of multiple myeloma.

  • Cell Implantation: 5-6 week old immunodeficient mice (e.g., SCID or NOD/SCID) were subcutaneously injected with 5 x 10^6 to 10 x 10^6 human multiple myeloma cells (e.g., MM.1S) in a mixture of media and Matrigel.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-200 mm³).

  • Drug Administration: Mice were randomized into treatment and control groups. LGH447 was administered orally once daily.

  • Tumor Measurement: Tumor volume was measured two to three times weekly using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.

Western Blot Analysis for Phosphorylated Proteins

To investigate the mechanism of action, the effect of LGH447 on protein phosphorylation was assessed by Western blotting.

  • Cell Lysis: Treated and untreated cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated with primary antibodies against phosphorylated and total proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data strongly support the continued development of LGH447 as a promising therapeutic agent for multiple myeloma and potentially other hematologic malignancies. Its potent single-agent activity and remarkable synergy with existing therapies suggest that LGH447 could play a significant role in future treatment paradigms. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefits.

References

Comparative Analysis of PIM-447 Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The pan-PIM kinase inhibitor, PIM-447 (LGH447), has emerged as a promising therapeutic agent in oncology, demonstrating notable efficacy in various cancer models. This guide provides a comprehensive comparative analysis of PIM-447's performance in different cancer types, supported by preclinical and clinical data. It aims to offer an objective resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways.

PIM-447: A Multi-Targeted Approach to Cancer Therapy

PIM-447 is a potent, orally available small molecule that inhibits all three isoforms of the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3). These kinases are crucial downstream effectors in numerous signaling pathways that regulate cell cycle progression, apoptosis, and protein synthesis.[1] Overexpression of PIM kinases is a common feature in many hematologic malignancies and solid tumors, often correlating with poor prognosis and resistance to therapy.[2] By targeting all three PIM isoforms, PIM-447 offers a comprehensive approach to disrupt these oncogenic signaling networks.

Efficacy in Hematological Malignancies

PIM-447 has shown significant promise in the treatment of hematological cancers, particularly Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML).

Multiple Myeloma (MM)

Preclinical studies have demonstrated that PIM-447 induces cell cycle arrest at the G1/S phase and triggers apoptosis in multiple myeloma cell lines.[3][4] This cytotoxic effect is mediated through the downregulation of key survival proteins and the inhibition of the mTORC1 pathway.[3][4]

A first-in-human Phase I clinical trial in patients with relapsed/refractory multiple myeloma established a recommended dose and demonstrated single-agent antitumor activity.[5] The overall response rate was 8.9%, with a clinical benefit rate of 25.3% and a disease control rate of 72.2%.[5] Another Phase I study in Japanese patients with relapsed/refractory MM showed an overall response rate of 15.4% and a disease control rate of 69.2%.[6]

Furthermore, PIM-447 exhibits strong synergistic effects when combined with standard-of-care treatments for MM, including bortezomib, lenalidomide, and pomalidomide, in combination with dexamethasone.[3][4]

Acute Myeloid Leukemia (AML)

In preclinical models of AML, PIM-447 has demonstrated potent anti-leukemic effects. It has shown efficacy in AML cell lines, including those with FLT3-ITD mutations, by inhibiting cell growth and inducing apoptosis.[7] In vivo studies using AML xenograft models have shown that PIM-447 can significantly reduce tumor burden.[8]

Combination studies in AML have also been promising. For instance, PIM-447 has been shown to enhance the anti-tumor activity of the BCL2 inhibitor venetoclax in AML cells.[7]

Efficacy in Solid Tumors

While research in solid tumors is less extensive than in hematological malignancies, emerging preclinical data suggests the potential of PIM-447 in several solid tumor types.

Prostate Cancer

PIM kinases are implicated in prostate cancer progression and treatment resistance. Studies have shown that PIM inhibition can sensitize prostate cancer cells to both radiotherapy and chemotherapy with docetaxel in preclinical models.[9] PIM inhibitors, including those with similar mechanisms to PIM-447, have been shown to reduce the viability of prostate cancer cell lines.[10]

Hepatoblastoma

In preclinical studies on hepatoblastoma, PIM-447 has been shown to decrease cell viability, proliferation, and motility. It also potentiated the anti-tumor effects of cisplatin, a standard chemotherapy agent for this cancer.

Other Solid Tumors

The role of PIM kinases in other solid tumors, such as pancreatic and colon cancer, is an active area of research. While direct efficacy data for PIM-447 in these cancers is limited, the known involvement of PIM kinases in their pathogenesis suggests that PIM-447 could be a potential therapeutic strategy.

Comparative Efficacy with Other PIM Kinase Inhibitors

Several other pan-PIM kinase inhibitors, such as AZD1208 and SGI-1776, have been evaluated in preclinical and clinical settings. While direct head-to-head comparative studies are scarce, the available data allows for an indirect comparison.

InhibitorCancer Type(s) StudiedKey Findings
PIM-447 Multiple Myeloma, AML, Prostate Cancer, HepatoblastomaSingle-agent activity in MM clinical trials. Strong synergy with standard-of-care drugs. Preclinical efficacy in various solid tumors.
AZD1208 AML, Gastric Cancer, Prostate CancerShowed dose-dependent inhibition of tumor growth in AML xenograft models. Demonstrated antitumor effects in gastric cancer models, particularly in combination with an Akt inhibitor.
SGI-1776 AML, Prostate Cancer, Multiple MyelomaShowed cytotoxic effects in AML cell lines and primary blasts. Limited apoptosis induction in MM cell lines. Development was halted due to toxicity concerns in clinical trials.[11]

Table 1: Comparison of PIM-447 with other PIM Kinase Inhibitors.

Mechanism of Action and Signaling Pathways

PIM-447 exerts its anti-cancer effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.

PIM447_Mechanism_of_Action cluster_downstream Downstream Effects PIM447 PIM-447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases Inhibition mTORC1 mTORC1 Pathway (p-4E-BP1, p-S6K) PIM_Kinases->mTORC1 Activation cMyc c-Myc (Transcription Factor) PIM_Kinases->cMyc Stabilization Apoptosis_Regulation Apoptosis Regulation (p-BAD) PIM_Kinases->Apoptosis_Regulation Inhibition of Pro-apoptotic Factors Cell_Cycle Cell Cycle Progression (Cyclins D2, E1) PIM_Kinases->Cell_Cycle Promotion mTORC1_effect Decreased Protein Synthesis & Proliferation mTORC1->mTORC1_effect cMyc_effect Decreased Oncogene Expression cMyc->cMyc_effect Apoptosis_effect Induction of Apoptosis Apoptosis_Regulation->Apoptosis_effect Cell_Cycle_effect G1/S Phase Arrest Cell_Cycle->Cell_Cycle_effect

Figure 1: PIM-447 Mechanism of Action. This diagram illustrates how PIM-447 inhibits PIM kinases, leading to downstream effects on key cellular pathways involved in cancer progression.

Experimental Protocols

In Vitro Cell Viability Assay

Cell Lines and Culture: Cancer cell lines (e.g., MM.1S for Multiple Myeloma, LNCaP for Prostate Cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of PIM-447 for 24, 48, or 72 hours.

Viability Assessment: Cell viability is determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity or ATP levels, respectively. IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

Treatment Regimen: Once tumors are established, mice are randomized into control and treatment groups. PIM-447 is typically administered orally at a specified dose and schedule.

Tumor Measurement and Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture PIM447_Treatment_vitro PIM-447 Treatment Cell_Culture->PIM447_Treatment_vitro Viability_Assay Cell Viability Assay (MTT) PIM447_Treatment_vitro->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Xenograft_Model Mouse Xenograft Model Tumor_Implantation Tumor Cell Implantation Xenograft_Model->Tumor_Implantation PIM447_Treatment_vivo PIM-447 Administration Tumor_Implantation->PIM447_Treatment_vivo Tumor_Measurement Tumor Growth Measurement PIM447_Treatment_vivo->Tumor_Measurement

References

Validating the Bone-Protective Effects of PIM-447 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bone-protective effects of PIM-447 dihydrochloride with other therapeutic alternatives in the context of multiple myeloma-associated bone disease. The information is supported by experimental data from preclinical and clinical studies to aid in the evaluation and validation of this novel pan-PIM kinase inhibitor.

Introduction to PIM-447 and Myeloma Bone Disease

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow, leading to severe bone destruction. This bone disease results from an imbalance in bone remodeling, with increased osteoclast (bone-resorbing cells) activity and suppressed osteoblast (bone-forming cells) function. PIM-447 is a novel, orally available pan-PIM kinase inhibitor that has demonstrated both anti-myeloma and bone-protective effects in preclinical models.[1][2] PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in various cancers, including multiple myeloma, and are involved in cell survival and proliferation.[1][3]

Mechanism of Action of PIM-447 in the Bone Microenvironment

PIM-447 exerts its bone-protective effects through a dual mechanism:

  • Inhibition of Osteoclastogenesis: PIM-447 has been shown to inhibit the formation and resorptive activity of osteoclasts.[1][4] This is achieved by downregulating key molecules involved in these processes and partially disrupting the F-actin ring, a crucial structure for bone resorption.[1][4]

  • Stimulation of Osteoblast Activity: Unlike many existing therapies that solely target osteoclasts, PIM-447 also promotes bone formation by increasing osteoblast activity and mineralization.[1][4]

The molecular mechanism underlying these effects involves the inhibition of the mTORC1 pathway and a decrease in the levels of phospho-Bad (Ser112) and c-Myc, which ultimately leads to apoptosis and cell cycle disruption in myeloma cells that drive bone disease.[1][4]

Comparative Analysis of PIM-447 and Alternative Bone-Protective Agents

The following tables provide a comparative summary of PIM-447 against standard-of-care and novel agents used to manage multiple myeloma bone disease.

Table 1: Comparison of Mechanisms of Action

Agent/ClassPrimary Molecular Target(s)Effect on OsteoclastsEffect on Osteoblasts
PIM-447 Pan-PIM Kinases (PIM1, PIM2, PIM3)Inhibition of formation and function[1][4]Stimulation of activity and mineralization[1][4]
Bisphosphonates Farnesyl pyrophosphate synthaseInhibition of function and induction of apoptosis[5][6]No direct stimulatory effect
Denosumab RANKL[7]Inhibition of formation, function, and survival[5][7]No direct stimulatory effect
Proteasome Inhibitors The proteasomeInhibition of function[8][9]Stimulation of differentiation and activity[4][8]
IMiDs CereblonInhibition of formation and function[8]No significant direct effect[8]
Anti-DKK1 Antibodies DKK1 (Wnt signaling inhibitor)Indirect inhibitionStimulation of formation and function[1][10]
Anti-sclerostin Abs Sclerostin (Wnt signaling inhibitor)Indirect inhibitionStimulation of formation and function[11][12]

Table 2: Summary of Preclinical and Clinical Evidence

Agent/ClassKey Preclinical Findings (Myeloma Models)Clinical Evidence Summary (Myeloma)
PIM-447 Reduced tumor burden and prevented bone loss in a murine model.[1][11]Early phase clinical trials have shown tolerability and single-agent anti-tumor activity in relapsed/refractory multiple myeloma.[10]
Bisphosphonates Inhibit osteolysis in various animal models.Standard of care, reduce skeletal-related events (SREs).[13][14] Zoledronic acid may offer a survival benefit.[15]
Denosumab Reduces osteoclast activity and bone resorption.Non-inferior to zoledronic acid in preventing SREs, preferred in renal impairment.[16][17][18]
Proteasome Inhibitors Increased trabecular bone volume and bone formation.[11]Bortezomib and carfilzomib increase bone formation markers.[4][10]
IMiDs Reduced osteoclast formation in vitro.[8]Reduce markers of bone resorption.[8]
Anti-DKK1 Antibodies Increased osteoblast numbers and bone volume, inhibited tumor growth.[10]Phase I/II studies show increases in bone formation markers and bone mineral density.[1][19]
Anti-sclerostin Abs Prevented bone loss and increased bone strength.[16]Romosozumab is approved for osteoporosis; its potential in myeloma is under investigation.[11]

Signaling Pathways and Experimental Workflows

PIM-447 Signaling Pathway in Myeloma and Bone Cells

PIM447_Pathway cluster_extracellular Extracellular cluster_cell Myeloma Cell / Osteoclast Precursor Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM_Kinase PIM Kinase STAT->PIM_Kinase Upregulation mTORC1 mTORC1 PIM_Kinase->mTORC1 Bad p-Bad (Ser112)↓ PIM_Kinase->Bad cMyc c-Myc↓ PIM_Kinase->cMyc Osteoclastogenesis Osteoclastogenesis↓ PIM_Kinase->Osteoclastogenesis PIM447 PIM447 PIM447->PIM_Kinase Inhibition Cell_Cycle_Arrest Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest Apoptosis Apoptosis Bad->Apoptosis cMyc->Cell_Cycle_Arrest

Caption: PIM-447 inhibits PIM kinases, leading to downstream effects on mTORC1, Bad, and c-Myc, ultimately inducing apoptosis and cell cycle arrest in myeloma cells and inhibiting osteoclastogenesis.

Comparative Workflow for Evaluating Bone-Protective Agents

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Myeloma Cell Lines & Primary Patient Samples Viability Cytotoxicity/ Viability Assays (MTT, Flow Cytometry) Cell_Lines->Viability Mechanism Mechanism of Action (Western Blot, qPCR) Cell_Lines->Mechanism Osteoclast_Culture Osteoclast Culture (PBMC-derived) Resorption Resorption Pit Assay Osteoclast_Culture->Resorption Osteoblast_Culture Osteoblast Culture (BMSC-derived) Mineralization Alizarin Red Staining Osteoblast_Culture->Mineralization Animal_Model Murine Model of Disseminated Myeloma Treatment Treatment with Test Compound Animal_Model->Treatment Tumor_Burden Tumor Burden Analysis (Bioluminescence) Treatment->Tumor_Burden Bone_Analysis Bone Parameter Analysis (Micro-CT, Histology) Treatment->Bone_Analysis

Caption: A typical experimental workflow for the preclinical validation of bone-protective agents in multiple myeloma, encompassing both in vitro and in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are summaries of key experimental protocols frequently cited in the evaluation of PIM-447 and similar compounds.

1. Cell Viability and Apoptosis Assays

  • Objective: To determine the cytotoxic effects of the compound on multiple myeloma cells.

  • Methodology:

    • Cell Culture: Human myeloma cell lines (e.g., MM1S, OPM-2, RPMI-8226) are cultured under standard conditions.[4][16]

    • MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability.[16]

    • Annexin V/Propidium Iodide Staining: Treated cells are stained with Annexin V-FITC and propidium iodide. The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.[4][16]

2. Osteoclastogenesis and Bone Resorption Assays

  • Objective: To assess the effect of the compound on the formation and function of osteoclasts.

  • Methodology:

    • Osteoclast Differentiation: Peripheral blood mononuclear cells (PBMCs) are cultured with M-CSF and RANKL for up to 21 days to induce differentiation into osteoclasts. The test compound is added at various concentrations.[4]

    • TRAP Staining: Differentiated cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is counted.[16]

    • Resorption Pit Assay: Osteoclast precursors are seeded on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates) and treated with the test compound. After the culture period, cells are removed, and the resorbed area (pits) is visualized and quantified.

3. Osteoblast Differentiation and Mineralization Assays

  • Objective: To evaluate the effect of the compound on the bone-forming activity of osteoblasts.

  • Methodology:

    • Osteoblast Differentiation: Bone marrow stromal cells (BMSCs) or osteoprogenitor cell lines are cultured in an osteogenic medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone) with or without the test compound.

    • Alkaline Phosphatase (ALP) Activity: At early time points of differentiation (e.g., 7-14 days), cell lysates are assayed for ALP activity, an early marker of osteoblast differentiation.[20]

    • Alizarin Red S Staining: At later time points (e.g., 21 days), cultured cells are fixed and stained with Alizarin Red S to visualize and quantify calcium deposits, indicating matrix mineralization.[20]

4. In Vivo Murine Model of Multiple Myeloma

  • Objective: To evaluate the in vivo efficacy of the compound on tumor growth and bone disease.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., NSG or SCID) are intravenously or intratibially injected with human myeloma cell lines (often luciferase-tagged for imaging).[1]

    • Treatment: Once tumor engraftment is confirmed, mice are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control.[11]

    • Tumor Burden Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.[3]

    • Bone Analysis: At the end of the study, bones (e.g., femurs and tibiae) are harvested for analysis by micro-computed tomography (µCT) to quantify bone volume, trabecular number, and other architectural parameters. Histological analysis is also performed to assess tumor infiltration and bone cell activity.

Conclusion

This compound presents a promising therapeutic strategy for multiple myeloma-associated bone disease due to its dual action of inhibiting bone resorption and stimulating bone formation. This contrasts with traditional antiresorptive agents like bisphosphonates and denosumab, which primarily target osteoclasts. Its bone-protective profile is more akin to that of proteasome inhibitors, which also exhibit both anti-myeloma and bone-anabolic activities. The preclinical data for PIM-447 are robust, demonstrating a clear impact on both the tumor and the bone microenvironment. Further clinical investigation is warranted to establish its efficacy and safety in patients and to determine its optimal placement in the treatment landscape, potentially in combination with standard-of-care agents with which it has shown strong synergy.[1][4] This comparative guide provides a framework for researchers to contextualize the experimental validation of PIM-447 and other emerging bone-protective therapies.

References

Safety Operating Guide

Safe Disposal of PIM-447 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of PIM-447 dihydrochloride, a potent pan-PIM kinase inhibitor. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Hazard Profile and Safety Recommendations

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent disposal protocols are necessary to prevent environmental contamination.

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1] Avoid releasing the chemical into the environment.[1]

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated, properly labeled, and sealed waste container.

    • The container should be clearly marked with the chemical name and associated hazard symbols.

  • Waste Storage:

    • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2]

  • Engage a Licensed Waste Disposal Service:

    • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal. Follow your institution's guidelines for waste manifest tracking.

Note: While one source suggests that smaller quantities can be disposed of with household waste, this is contradicted by the classification of the compound as very toxic to aquatic life.[1][2] Therefore, the more cautious approach of professional disposal is strongly recommended.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular FormulaC24H25Cl2F3N4O[1]
Molecular Weight513.386 g/mol [1]
CAS Number1820565-69-2[1]
GHS ClassificationAcute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal cluster_documentation Documentation A Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Collect in a Labeled, Sealed Waste Container B->C Proceed with Caution D Store in a Cool, Well-Ventilated Area C->D Secure Storage E Contact Licensed Hazardous Waste Service D->E Initiate Disposal F Provide SDS to Disposal Service E->F Ensure Compliance G Arrange for Pickup and Disposal F->G Finalize Disposal H Record Disposal Information G->H Maintain Records

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling PIM-447 dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of PIM-447 dihydrochloride, a potent pan-PIM kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Safety Data Summary

This compound is a potent research compound. While comprehensive toxicological data is not uniformly available across all safety data sheets, it is prudent to handle it as a hazardous substance. One supplier classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another indicates that when handled according to specifications, the product does not have any harmful effects[2]. Given this conflicting information, a conservative approach to handling is strongly recommended.

Physical and Chemical Properties
PropertyValue
Synonyms LGH447 dihydrochloride[3]
Molecular Formula C₂₄H₂₅Cl₂F₃N₄O[1]
Molecular Weight 513.38 g/mol [1]
Appearance Solid powder
Solubility DMSO: 80 mg/mL (181.63 mM)[4]
Storage (Powder) -20°C for 3 years[4]
Storage (In Solvent) -80°C for 1 year[4]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]
Acute Aquatic Toxicity 1H400: Very toxic to aquatic life[1]
Chronic Aquatic Toxicity 1H410: Very toxic to aquatic life with long lasting effects[1]

Note: Hazard classification may vary between suppliers. It is recommended to consult the specific Safety Data Sheet (SDS) provided with your product.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the lack of established occupational exposure limits[1][2], a stringent PPE protocol is mandatory to prevent inhalation, dermal, and ocular exposure. The following table outlines the recommended PPE for handling the solid compound and solutions.

OperationEngineering ControlsGlovesEye ProtectionLab Coat/GownRespiratory Protection
Handling Solid Powder (Weighing, Aliquoting) Chemical Fume Hood or Ventilated Balance Enclosure2 pairs of chemotherapy-rated nitrile glovesChemical safety gogglesDisposable solid-front gown with tight cuffsFit-tested N95 respirator or higher
Preparing Solutions Chemical Fume Hood2 pairs of chemotherapy-rated nitrile glovesChemical safety gogglesDisposable solid-front gown with tight cuffsNot required if handled exclusively within a fume hood
Handling Solutions (Cell culture, etc.) Biological Safety Cabinet (Class II) or Chemical Fume HoodNitrile glovesSafety glasses with side shieldsStandard lab coat or disposable gownNot required

Operational and Disposal Plans

A clear, step-by-step workflow is critical for safely handling this compound from receipt to disposal.

Caption: Workflow for safe handling and disposal of this compound.

Procedural Guidance

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.

  • Confirm the container is sealed tightly.

  • Store the compound in a designated, clearly labeled, and secure location at -20°C[1].

Handling the Solid Compound (Weighing):

  • Perform all manipulations of the powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Don double nitrile gloves, a disposable gown, and safety goggles. A fit-tested N95 respirator is required.

  • Use dedicated spatulas and weigh boats.

  • Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation:

  • In a chemical fume hood, add the desired solvent to the vial containing the pre-weighed this compound.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution[4].

  • Label the solution container clearly with the compound name, concentration, solvent, and date of preparation.

  • Store stock solutions at -80°C[1].

Disposal:

  • All materials that have come into contact with this compound, including pipette tips, tubes, vials, gloves, and gowns, must be disposed of as hazardous chemical waste.

  • Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Avoid release to the environment[1].

Spill Management:

  • Evacuate the area and prevent entry.

  • Wear full PPE, including respiratory protection.

  • For small powder spills, gently cover with absorbent paper to avoid raising dust. Wet the paper with a suitable solvent, then wipe up the spill.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

PIM Kinase Signaling Pathway

PIM-447 is a pan-inhibitor of the PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3)[3][5]. These kinases are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway[][7]. PIM kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets.

G cytokine Cytokines / Growth Factors receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation pim PIM Kinases (PIM1, PIM2, PIM3) stat->pim Upregulates Transcription bad Bad (p) pim->bad Inactivates myc c-Myc pim->myc Stabilizes mtorc1 mTORC1 pim->mtorc1 Activates pim447 PIM-447 pim447->pim Inhibits apoptosis Inhibition of Apoptosis bad->apoptosis Promotes cell_cycle Cell Cycle Progression myc->cell_cycle proliferation Cell Proliferation mtorc1->proliferation

Caption: PIM-447 inhibits the PIM kinase signaling pathway.

References

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Reactant of Route 1
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Reactant of Route 2
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